Apadh
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H29N6O14P2+ |
|---|---|
Molecular Weight |
663.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/p+1/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1 |
InChI Key |
KPVQNXLUPNWQHM-RBEMOOQDSA-O |
Isomeric SMILES |
CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Canonical SMILES |
CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Synonyms |
3-acetyl-NAD 3-acetylpyridine adenine dinucleotide APAD APADH beta-3-acetylpyridine adenine dinucleotide |
Origin of Product |
United States |
Foundational & Exploratory
Apadh: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of 3-Acetylpyridine-Adenine Dinucleotide, Reduced (Apadh), a crucial analog of nicotinamide adenine dinucleotide (NADH). This document is intended for researchers, scientists, and drug development professionals. It details the molecular characteristics of this compound, its applications in studying NAD(P)H-dependent enzymes, and provides experimental protocols for its use. The guide also explores the role of NAD-dependent enzymes in cellular signaling pathways, offering a deeper understanding of the metabolic processes where this compound serves as a valuable investigative tool.
Introduction
3-Acetylpyridine-Adenine Dinucleotide, Reduced, commonly known as this compound, is a structural and functional analog of the ubiquitous coenzyme Nicotinamide Adenine Dinucleotide, Reduced (NADH). Due to its altered redox potential compared to NADH, this compound has become an invaluable tool in the mechanistic study of a wide array of NAD(P)H-dependent enzymes. These enzymes, primarily oxidoreductases, are central to cellular metabolism and signaling, making them key targets in drug discovery and development. This guide will delve into the technical aspects of this compound, providing the necessary information for its effective utilization in a research setting.
Molecular Profile of this compound
This compound is the reduced form of the nicotinamide adenine dinucleotide analog, 3-acetylpyridine adenine dinucleotide (APAD). The key structural difference between this compound and NADH lies in the substitution of the carboxamide group on the nicotinamide ring with an acetyl group.
Molecular Formula: C22H28N6Na2O14P2[1]
The presence of the acetyl group modifies the electronic properties of the pyridine ring, resulting in a higher redox potential for the APAD+/Apadh couple compared to the NAD+/NADH couple. This characteristic allows researchers to probe the kinetics and mechanisms of dehydrogenases under different thermodynamic conditions.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C22H28N6Na2O14P2 | [1] |
| Molecular Weight | 708.4 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Water | |
| Storage | -20°C, protected from light and moisture |
Applications in Enzyme Kinetics
This compound is extensively used as a substrate analog to investigate the kinetics and mechanisms of NAD(P)H-dependent dehydrogenases, such as lactate dehydrogenase (LDH) and alcohol dehydrogenase (ADH). By substituting NADH with this compound, researchers can gain insights into the enzyme's substrate specificity, the role of the coenzyme in catalysis, and the dynamics of hydride transfer.
Interaction with Lactate Dehydrogenase (LDH)
Lactate dehydrogenase catalyzes the reversible conversion of lactate to pyruvate. Studies utilizing this compound have been instrumental in elucidating the inhibition kinetics of this vital enzyme.
Interaction with Alcohol Dehydrogenase (ADH)
Alcohol dehydrogenase, responsible for the metabolism of alcohols, has also been a subject of investigation using this compound. The altered redox potential of this compound allows for the study of the reaction equilibrium and the substrate inhibition patterns of ADH.
Experimental Protocols
The following section provides a detailed methodology for a typical enzyme kinetic assay using this compound. This protocol is a general guideline and may require optimization based on the specific enzyme and experimental conditions.
Spectrophotometric Assay for Dehydrogenase Activity
This protocol describes the measurement of dehydrogenase activity by monitoring the change in absorbance resulting from the oxidation or reduction of this compound. The reduced form, this compound, absorbs light at a different wavelength than its oxidized form, APAD.
Materials:
-
Purified dehydrogenase enzyme
-
This compound (or APAD, depending on the reaction direction)
-
Substrate for the dehydrogenase (e.g., lactate for LDH, ethanol for ADH)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in the reaction buffer to a final concentration of 10 mM. Store on ice and protect from light.
-
Prepare substrate solutions: Prepare a series of dilutions of the substrate in the reaction buffer.
-
Set up the reaction mixture: In a cuvette, combine the reaction buffer, substrate solution, and this compound solution to the desired final concentrations. The total volume should be constant for all assays.
-
Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder for 5 minutes to reach the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction: Add a small, predetermined amount of the enzyme solution to the cuvette and mix thoroughly but gently.
-
Monitor the reaction: Immediately start recording the change in absorbance at the wavelength corresponding to the maximum absorbance of this compound (or the disappearance of absorbance if starting with APAD). Record data at regular intervals for a set period.
-
Calculate the initial velocity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
Signaling Pathways and Logical Relationships
NAD-dependent enzymes are integral components of numerous cellular signaling pathways, regulating processes from energy metabolism to gene expression and DNA repair. This compound, as a tool to probe these enzymes, can help to dissect these complex networks.
Glycolysis and Lactate Metabolism
Lactate dehydrogenase plays a crucial role at the intersection of glycolysis and the Cori cycle. Understanding its regulation is key to understanding cellular energy homeostasis.
Caption: Role of LDH in the conversion of pyruvate to lactate.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetic parameters of a dehydrogenase using this compound.
Caption: Workflow for dehydrogenase kinetic analysis using this compound.
Conclusion
This compound is a powerful tool for the biochemical and mechanistic characterization of NAD(P)H-dependent enzymes. Its unique redox properties provide researchers with a means to explore enzyme function in ways that are not possible with the natural coenzyme alone. The protocols and information provided in this guide are intended to facilitate the effective use of this compound in the laboratory, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutics.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Acetylpyridine-adenine Dinucleotide, reduced form (APADH)
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3-Acetylpyridine-adenine Dinucleotide, reduced form (this compound).
Core Chemical Identity and Structure
This compound is the reduced form of 3-Acetylpyridine-adenine Dinucleotide (APAD+), a synthetic analog of Nicotinamide Adenine Dinucleotide (NAD+). In APAD+, the nicotinamide moiety of NAD+ is replaced by a 3-acetylpyridine ring. This modification gives this compound unique spectroscopic and chemical properties that are advantageous in various biochemical assays.
The chemical structure of this compound is presented below:
Chemical Name: 3-Acetylpyridine-adenine Dinucleotide, reduced form Acronym: this compound CAS Number: 102029-93-6[1]
Physicochemical Properties
This compound is typically supplied as a disodium salt to ensure good solubility in aqueous solutions for biochemical applications.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H28N6O14P2 (free acid) | [1] |
| C22H28N6Na2O14P2 (disodium salt) | [2] | |
| Molecular Weight | 664.5 g/mol (free acid) | [1] |
| 708.4 g/mol (disodium anhydrate) | [1] | |
| 744.5 g/mol (disodium dihydrate) | [1] | |
| Appearance | Lyophilized Powder | [3] |
| Slightly Yellow Powder | ||
| Purity | ≥92% | [2][3] |
| Solubility | 10 mg/mL in PBS (pH 7.2) for APAD+ | [4] |
| 50 mg/mL in water for APAD+ | [2][5] | |
| Storage Conditions | Below -20°C | [1][3] |
| Stability | Stable for ≥ 4 years at -20°C (APAD+) | [4] |
Spectroscopic Properties
This compound exhibits distinct absorbance and fluorescence properties that are central to its utility in sensitive enzymatic assays. The acetylpyridine group shifts the spectral properties compared to the more common NADH.
| Spectral Property | Wavelength | Reference |
| UV Absorbance Maximum (λmax) | 363 nm | [6] |
| Fluorescence Excitation Maximum | 363 nm | [6] |
| Fluorescence Emission Maximum | 482 nm | [6] |
The use of this compound in fluorescence-based assays can increase sensitivity by a factor of approximately 30 compared to UV absorbance methods that use NADH.[6] This allows for the use of sub-nanomole amounts of substrate in the assays.[6]
Applications in Research and Drug Development
This compound primarily serves as a cofactor substitute for NADH in enzymatic reactions, particularly for dehydrogenases. Its higher oxidation potential compared to NADH and the stability of its reduced form make it a valuable tool.[2][5]
A key application is in coupled enzyme assays, such as the fluorescence-based assay for DNA demethylation. In this type of assay, the demethylation of a substrate by an enzyme like the E. coli AlkB protein produces formaldehyde. The formaldehyde is then oxidized by formaldehyde dehydrogenase in a reaction that reduces APAD+ to the fluorescent this compound. The resulting fluorescence is directly proportional to the amount of demethylation that has occurred.
Experimental Protocol: Fluorescence-Based DNA Demethylation Assay
This section details a generalized methodology for a fluorescence-based assay to measure the activity of a DNA demethylating enzyme.
Principle
The assay couples the activity of a DNA demethylase to the production of a fluorescent signal via the reduction of APAD+. The workflow is as follows:
-
A DNA demethylase enzyme removes a methyl group from its DNA substrate, producing formaldehyde as a byproduct.
-
Formaldehyde dehydrogenase (FDH) catalyzes the oxidation of formaldehyde to formic acid.
-
In this reaction, APAD+ is used as a cofactor and is reduced to the highly fluorescent this compound.
-
The increase in fluorescence at 482 nm (with excitation at 363 nm) is monitored over time to determine the rate of the demethylase reaction.
Reagents and Materials
-
DNA Demethylase Enzyme
-
Methylated DNA Substrate
-
Formaldehyde Dehydrogenase (FDH)
-
3-Acetylpyridine-adenine Dinucleotide (APAD+)
-
Assay Buffer (e.g., Tris-HCl or HEPES with appropriate cofactors like Fe(II) and α-ketoglutarate for AlkB family enzymes)
-
96-well black microplate
-
Fluorescence plate reader
Assay Procedure
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, methylated DNA substrate, APAD+, and formaldehyde dehydrogenase. The final concentrations should be optimized for the specific enzyme being studied.
-
Initiate the Reaction: Add the DNA demethylase enzyme to the reaction mixture to initiate the reaction. A control reaction without the demethylase or without the substrate should be run in parallel.
-
Incubate and Measure: Immediately transfer the reaction mixture to a 96-well black microplate. Place the plate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of 363 nm and an emission wavelength of 482 nm.
-
Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction can be calculated from the linear portion of the curve. This rate is proportional to the activity of the DNA demethylase.
Visualizations
Chemical Reaction of APAD+ Reduction
Caption: Reduction of non-fluorescent APAD+ to fluorescent this compound.
Experimental Workflow for DNA Demethylation Assay
Caption: Workflow of a coupled fluorescence-based DNA demethylation assay.
References
Apadh mechanism of action in biological systems.
- 1. (ADP-ribosyl)hydrolases: structure, function, and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The diverse functions of GAPDH: views from different subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of GAPDH: Housekeeping Gene in Cellular Homeostasis | Bio-Techne [bio-techne.com]
- 5. This compound - Creative Enzymes [creative-enzymes.com]
The "Apadh Compound": Unraveling a Case of Mistaken Identity in Drug Discovery
Researchers, scientists, and drug development professionals seeking information on the "Apadh compound" will find that this term does not refer to a specific therapeutic agent or small molecule drug. Instead, "this compound" is a recognized synonym for the enzyme aldehyde reductase, also known as alcohol dehydrogenase (NAD) (EC 1.1.1.1). This enzyme plays a crucial role in metabolic pathways, and while it can be a target for drug development, it is not a compound to be discovered and developed in itself.
Initial investigations into the discovery and history of an "this compound compound" have revealed a consistent misidentification. The molecular formula C22H28N6O14P2, sometimes associated with "this compound," does not correspond to a known drug but rather aligns with the structure of enzyme cofactors such as Nicotinamide Adenine Dinucleotide (NAD+), which is essential for the function of alcohol dehydrogenases.
This in-depth guide clarifies this common point of confusion and provides a technical overview of aldehyde reductase as a drug target, including relevant quantitative data, experimental protocols, and associated signaling pathways for professionals in the field.
Aldehyde Reductase (this compound) as a Drug Target
Aldehyde reductases are a group of enzymes that catalyze the reduction of aldehydes and ketones to their corresponding alcohols. Their involvement in various physiological and pathological processes makes them a subject of interest for therapeutic intervention. Inhibitors of aldehyde reductase, for instance, are explored for their potential in treating diabetic complications and other conditions.
Quantitative Data on Aldehyde Reductase Inhibition
While no data exists for an "this compound compound," a wealth of information is available on various inhibitors of aldehyde reductase. The following table summarizes key quantitative data for representative inhibitors.
| Inhibitor | IC50 (µM) | Target Isoform | Therapeutic Area of Interest |
| Epalrestat | 0.02 | Aldose Reductase | Diabetic Neuropathy |
| Sorbinil | 0.4 | Aldose Reductase | Diabetic Complications |
| Fidarestat | 0.008 | Aldose Reductase | Diabetic Neuropathy |
| Zopolrestat | 0.023 | Aldose Reductase | Diabetic Complications |
Caption: Table summarizing the half-maximal inhibitory concentration (IC50) of various aldehyde reductase inhibitors.
Experimental Protocols for Aldehyde Reductase Inhibition Assays
The evaluation of potential aldehyde reductase inhibitors involves standardized experimental protocols. A typical in vitro enzyme inhibition assay is detailed below.
Objective: To determine the in vitro inhibitory activity of a test compound against aldehyde reductase.
Materials:
-
Purified recombinant human aldehyde reductase
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Sodium phosphate buffer (pH 6.2)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Incubate the mixture at a controlled temperature (e.g., 25°C).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The development of aldehyde reductase inhibitors often involves studying their effects on cellular signaling pathways implicated in disease.
A Technical Guide to 3-Acetylpyridine Adenine Dinucleotide, Reduced (APADH) for Researchers and Drug Development Professionals
An in-depth exploration of the synonyms, alternative names, and applications of the synthetic cofactor APADH in biochemical research and drug discovery.
Introduction
3-Acetylpyridine Adenine Dinucleotide, Reduced (this compound) is a synthetic analog of the ubiquitous coenzyme Nicotinamide Adenine Dinucleotide, Reduced (NADH). As a stable and reliable hydride donor, this compound serves as a crucial tool in a variety of enzyme assays, particularly within the realm of drug development and parasitology. This technical guide provides a comprehensive overview of this compound, its synonyms, physicochemical properties, and detailed experimental protocols for its application in key enzymatic assays. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.
Core Concepts: Synonyms and Alternative Names
In scientific literature, this compound is referred to by several names, which are summarized below:
| Synonym/Alternative Name | Abbreviation | Context of Use |
| 3-Acetylpyridine Adenine Dinucleotide, Reduced | This compound | Standard scientific nomenclature. |
| Reduced 3-acetylpyridine adenine dinucleotide | This compound | Descriptive chemical name. |
| 3-Acetyl NAD, Reduced | This compound | A common abbreviation. |
It is important to distinguish this compound from its oxidized form, 3-Acetylpyridine Adenine Dinucleotide (APAD+), which acts as a hydride acceptor in enzymatic reactions.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, which are essential for experimental design and data analysis.
| Property | Value | Notes |
| Molecular Formula | C₂₂H₂₈N₆O₁₄P₂ | |
| Molecular Weight | 662.44 g/mol | |
| Absorbance Maximum (λmax) | 363 nm | This compound exhibits a distinct absorbance maximum that differs from NADH (340 nm). |
| Molar Extinction Coefficient (ε) at 363 nm | 9100 M⁻¹cm⁻¹[1] | This value is crucial for determining the concentration of this compound using the Beer-Lambert law. |
| Fluorescence Excitation Wavelength | 363 nm | |
| Fluorescence Emission Wavelength | 482 nm | The fluorescence properties of this compound can be utilized for highly sensitive assays. |
Key Applications in Drug Development
This compound is particularly valuable in the development of antimicrobial and antiparasitic drugs. Its primary application is in the screening of inhibitors for oxidoreductase enzymes that are essential for pathogen survival but are distinct from their human counterparts. A prime example is its use in assays for Plasmodium falciparum lactate dehydrogenase (PfLDH), a key target for antimalarial drugs. The differential ability of PfLDH to utilize APAD+ as a cofactor compared to human LDH provides a basis for specific high-throughput screening assays.
Experimental Protocols
Assay for Plasmodium falciparum Lactate Dehydrogenase (PfLDH) Activity
This protocol is adapted from standard methods for measuring PfLDH activity, which is a crucial step in screening for antimalarial drug candidates.
Principle: PfLDH catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of the NAD+ analog, APAD+, to this compound. The rate of this compound formation is monitored by measuring the increase in absorbance at 363 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate Solution: 150 mM Lithium L-lactate in Assay Buffer.
-
Cofactor Solution: 100 µM APAD+ in Assay Buffer.
-
Enzyme: Purified recombinant PfLDH.
-
Test Compounds: Potential inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well, UV-transparent microplate.
-
Microplate spectrophotometer capable of reading absorbance at 363 nm.
Procedure:
-
Prepare the reaction mixture in each well of the microplate by adding:
-
50 µL of Assay Buffer.
-
25 µL of Substrate Solution.
-
25 µL of Cofactor Solution.
-
1 µL of the test compound at various concentrations (or solvent control).
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of PfLDH enzyme solution.
-
Immediately place the plate in the microplate reader and measure the absorbance at 363 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
For inhibition studies, plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
Assay for Malate Dehydrogenase (MDH) Activity
This protocol can be adapted for measuring the activity of MDH from various sources, including pathogens where MDH is a potential drug target.
Principle: MDH catalyzes the oxidation of malate to oxaloacetate, coupled with the reduction of APAD+ to this compound. The reaction is monitored by the increase in absorbance at 363 nm.
Materials:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.
-
Substrate Solution: 10 mM L-Malate in Assay Buffer.
-
Cofactor Solution: 1 mM APAD+ in Assay Buffer.
-
Enzyme: Purified MDH.
-
96-well, UV-transparent microplate.
-
Microplate spectrophotometer.
Procedure:
-
In a microplate well, combine:
-
150 µL of Assay Buffer.
-
20 µL of Substrate Solution.
-
20 µL of Cofactor Solution.
-
-
Add 10 µL of the MDH enzyme solution to start the reaction.
-
Monitor the increase in absorbance at 363 nm over time to determine the reaction rate.
Visualizations
Enzymatic Reaction of Lactate Dehydrogenase
The following diagram illustrates the conversion of lactate to pyruvate by lactate dehydrogenase, showing the role of APAD+ as a cofactor.
Caption: LDH catalyzes the oxidation of L-Lactate to Pyruvate using APAD+ as a cofactor.
Experimental Workflow for PfLDH Inhibition Assay
This diagram outlines the key steps in a high-throughput screening assay for PfLDH inhibitors.
Caption: Workflow for a high-throughput screening assay to identify PfLDH inhibitors.
Conclusion
This compound is a valuable synthetic cofactor with well-defined properties that make it highly suitable for a range of enzymatic assays. Its differential utilization by pathogen enzymes, such as Plasmodium falciparum lactate dehydrogenase, has established it as a cornerstone in the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in research and drug discovery, ultimately contributing to advancements in human health.
References
Spectroscopic Properties of 3-Acetylpyridine Adenine Dinucleotide (Apadh): A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of the reduced form of 3-acetylpyridine adenine dinucleotide (Apadh). It is intended for researchers, scientists, and drug development professionals who utilize this compound, primarily as a fluorogenic and chromogenic indicator in coupled enzyme assays. This document summarizes key quantitative data, outlines detailed experimental protocols for its spectroscopic characterization, and provides visualizations of the experimental workflows.
Core Spectroscopic Properties
This compound is the reduced form of the NAD⁺ analog, 3-acetylpyridine adenine dinucleotide (APAD⁺). Its formation from APAD⁺ is often enzymatically coupled to a primary reaction of interest, and the resulting change in absorbance or fluorescence is monitored to determine reaction kinetics. The core spectroscopic features of this compound are its distinct ultraviolet-visible (UV-Vis) absorbance and fluorescence characteristics.
Data Presentation
The known quantitative spectroscopic data for this compound are summarized in the table below for easy reference and comparison.
| Spectroscopic Parameter | Value | Notes |
| UV-Vis Absorbance | ||
| Absorbance Maximum (λmax) | 363 nm | In aqueous buffer |
| Molar Extinction Coefficient (ε) at 363 nm | 9.1 x 10³ L·mol⁻¹·cm⁻¹ | |
| Fluorescence Spectroscopy | ||
| Excitation Maximum (λex) | 363 nm | |
| Emission Maximum (λem) | 482 nm | |
| Physicochemical Properties | ||
| Molecular Formula | C₂₂H₂₈N₆O₁₄P₂·Na₂ | For the disodium salt |
| Molecular Weight | 708.42 g/mol | For the disodium salt |
Experimental Protocols
The following sections provide detailed methodologies for the measurement of the key spectroscopic properties of this compound.
UV-Vis Absorbance Spectroscopy
This protocol outlines the procedure for determining the absorbance spectrum and molar extinction coefficient of this compound.
Objective: To measure the UV-Vis absorbance spectrum of this compound and verify its concentration.
Materials:
-
This compound, solid (disodium salt)
-
Reaction buffer (e.g., 20 mM HEPES, pH 8.0)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound powder using an analytical balance.
-
Dissolve the weighed this compound in a known volume of reaction buffer in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Protect the solution from light.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in the reaction buffer to obtain concentrations within the linear range of the spectrophotometer's detector (typically with an absorbance between 0.1 and 1.0).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 250 nm to 550 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the reaction buffer.
-
Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum.
-
-
Sample Measurement:
-
Rinse the cuvette with one of the this compound working solutions and then fill it with the same solution.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Repeat the measurement for all prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.
-
To determine the molar extinction coefficient, plot the absorbance at λmax against the concentration of the this compound dilutions.
-
Perform a linear regression on the data. According to the Beer-Lambert law (A = εcl), the slope of the line will be the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy
This protocol describes the measurement of the excitation and emission spectra of this compound.
Objective: To determine the optimal excitation and emission wavelengths for this compound fluorescence.
Materials:
-
This compound solution (prepared as in the UV-Vis protocol, further diluted to the low micromolar or nanomolar range)
-
Reaction buffer (e.g., 20 mM HEPES, pH 8.0)
-
Spectrofluorometer
-
Quartz fluorescence cuvettes (1 cm path length)
Procedure:
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the initial excitation and emission wavelengths (based on literature values, e.g., excitation at 363 nm and emission at 482 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Blank Measurement:
-
Fill a fluorescence cuvette with the reaction buffer.
-
Place the cuvette in the spectrofluorometer and record a blank scan for both excitation and emission spectra to account for buffer fluorescence and Raman scattering.
-
-
Emission Spectrum Measurement:
-
Fill the cuvette with the diluted this compound solution.
-
Set a fixed excitation wavelength at the known absorbance maximum (363 nm).
-
Scan a range of emission wavelengths (e.g., 400 nm to 600 nm) to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set a fixed emission wavelength at the determined emission maximum (e.g., 482 nm).
-
Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm) to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorbance maximum (λex).
-
-
Data Analysis:
-
Subtract the blank spectra from the sample spectra to obtain the corrected fluorescence spectra.
-
Identify and report the excitation and emission maxima.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and a typical signaling pathway where this compound is utilized.
Apadh: A High-Sensitivity Fluorometric Reporter for Enzymatic Assays
An In-depth Technical Guide on the Excitation and Emission Wavelengths and Their Application
For researchers and professionals in drug development, the sensitive detection of enzymatic activity is paramount. 3-acetylpyridine adenine dinucleotide (Apadh), the reduced form of APAD+, serves as a highly effective fluorescent analog of NADH. Its distinct spectroscopic properties, including a significant extinction coefficient, allow for the quantification of sub-nanomole amounts of substrate, offering a substantial increase in sensitivity over traditional NADH-based assays.[1] This guide provides a comprehensive overview of the core spectroscopic characteristics of this compound, detailed experimental protocols for its measurement, and the enzymatic pathways in which it is employed.
Spectroscopic Properties of this compound
This compound's utility stems from its well-defined fluorescence profile. When the oxidized form, APAD+, is reduced to this compound, it becomes fluorescent. The key quantitative data regarding its spectral properties are summarized below.
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum | 363 | [1] |
| Emission Maximum | 482 | [1] |
The difference between the excitation and emission maxima is known as the Stokes shift, which for this compound is substantial, facilitating the separation of the emitted fluorescence signal from the excitation light.
Core Application: Coupled Enzymatic Assays
This compound is rarely the direct subject of study but rather a reporter molecule in coupled enzymatic assays. Its production is linked to a primary enzymatic reaction of interest, particularly those that produce formaldehyde. A key enzyme in this system is Formaldehyde Dehydrogenase (FDH), which utilizes the formaldehyde produced by the primary enzyme to catalyze the reduction of APAD+ to the fluorescent this compound.
For instance, this method is used to measure the activity of DNA demethylases (like E. coli AlkB), which remove methyl groups from DNA, releasing formaldehyde as a byproduct.[1] The subsequent FDH-catalyzed reaction generates a fluorescent signal directly proportional to the amount of formaldehyde produced, and thus, to the activity of the demethylase.
Caption: Coupled enzymatic assay for monitoring formaldehyde production via this compound fluorescence.
Experimental Protocols
The following section outlines a detailed methodology for the fluorometric determination of enzyme activity using an this compound-based coupled assay. This protocol is adapted from established methods for formaldehyde dehydrogenase.[1][2][3]
Principle
The activity of a formaldehyde-producing enzyme is measured by coupling the release of formaldehyde to the Formaldehyde Dehydrogenase (FDH) catalyzed reduction of APAD+. The resulting fluorescent product, this compound, is monitored over time using a spectrofluorometer with excitation at 363 nm and emission at 482 nm.[1] The rate of increase in fluorescence is proportional to the rate of the primary enzyme's activity.
Materials and Reagents
-
Buffer: 50 mM Potassium Phosphate, pH 7.5 at 25°C or 37°C.
-
Cofactor: 3-acetylpyridine adenine dinucleotide (APAD+), stock solution of ~6 mM in deionized water (prepare fresh).
-
Coupling Enzyme: Formaldehyde Dehydrogenase (FDH).
-
Substrate: The specific substrate for the primary enzyme of interest (e.g., a methylated oligonucleotide for a demethylase).
-
Primary Enzyme: The purified enzyme being assayed.
-
Instrumentation: A calibrated spectrofluorometer (e.g., Varian Eclipse) capable of maintaining a constant temperature.[1]
-
Cuvettes: Quartz or suitable low-fluorescence microplates.
Experimental Workflow Diagram
Caption: General workflow for the fluorometric determination of this compound.
Assay Procedure
-
Instrument Setup: Set the spectrofluorometer to excite at 363 nm and measure emission at 482 nm.[1] Set the desired temperature for the assay (e.g., 25°C).
-
Reaction Mixture: In a suitable cuvette, prepare the reaction mixture. The final concentrations may require optimization, but a starting point is:
-
35 mM Potassium Phosphate buffer
-
1.0 mM APAD+
-
Sufficient units of FDH to ensure the coupled reaction is not rate-limiting.
-
Saturating concentration of the primary enzyme's substrate.
-
-
Equilibration: Mix the components by inversion and allow the mixture to equilibrate to the set temperature within the spectrofluorometer for 5-10 minutes. Monitor the baseline fluorescence until it is stable.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the primary enzyme to the cuvette. Mix quickly and thoroughly.
-
Data Collection: Immediately begin recording the fluorescence intensity continuously for a set period, for example, 10 minutes.[1] Ensure the measurement captures the initial, linear phase of the reaction.
-
Control Reactions: Perform blank reactions that omit the primary enzyme or its substrate to measure any background fluorescence or non-enzymatic signal increase.
Data Analysis
-
Standard Curve: To quantify the amount of this compound produced, a standard curve must be generated using known concentrations of purified this compound. Plot fluorescence intensity versus this compound concentration to obtain a linear regression.
-
Calculate Reaction Rate: Determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot (Δ Fluorescence Intensity / minute).
-
Convert to Molar Rate: Using the slope from the this compound standard curve, convert the rate from fluorescence units/minute to moles of this compound/minute.
-
Determine Specific Activity: Normalize the molar rate to the amount of primary enzyme added to the reaction to calculate the specific activity (e.g., in units of µmol/min/mg of enzyme).
This detailed approach, leveraging the superior fluorescent properties of this compound, provides a robust and highly sensitive method for characterizing a wide range of enzymes, aiding significantly in basic research and the development of novel therapeutics.
References
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Acetylpyridine Adenine Dinucleotide (APAD+) and its reduced form, APADH, which are pivotal analogs of the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). Primarily utilized in the study of dehydrogenase enzymes, particularly Alcohol Dehydrogenase (ADH), these compounds offer unique biochemical properties that facilitate detailed kinetic and mechanistic investigations. This document will delve into the biological significance of the ADH pathway, the role of APAD(H) as an experimental tool, present quantitative data on enzyme kinetics, provide detailed experimental protocols, and visualize key biological and experimental workflows.
Core Concepts: Alcohol Dehydrogenase and the Role of APAD(H)
Alcohol Dehydrogenase (EC 1.1.1.1) is a class of zinc-containing metalloenzymes responsible for the reversible oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[1] This reaction is fundamental to various metabolic processes, most notably the detoxification of ethanol in humans. The canonical reaction involves the transfer of a hydride ion from the alcohol substrate to the coenzyme NAD+, resulting in the formation of an aldehyde, NADH, and a proton.[2]
The primary product of ethanol metabolism, acetaldehyde, is a highly reactive and toxic compound. It is a key contributor to alcohol-induced tissue damage and is implicated in the pathophysiology of alcoholic liver disease.[3][4] Acetaldehyde can form adducts with proteins and DNA and can trigger cellular stress responses and inflammatory signaling pathways.[3][5]
APAD+ as an NAD+ Analog
3-Acetylpyridine Adenine Dinucleotide (APAD+) is a synthetic analog of NAD+. It serves as an alternative hydrogen-accepting coenzyme in reactions catalyzed by many dehydrogenases.[5] The primary distinction of APAD+ is its higher oxidation potential compared to NAD+, which can influence the kinetics of the enzymatic reaction.[3] Its reduced form, this compound, like NADH, can be monitored spectrophotometrically, making it a valuable tool for enzyme activity assays.
Quantitative Data on Alcohol Dehydrogenase Activity
The catalytic efficiency of Alcohol Dehydrogenase is dependent on the specific alcohol substrate, the coenzyme, and the presence of any inhibitors. The following tables summarize key kinetic parameters for ADH from various sources.
Table 1: Kinetic Constants of Yeast Alcohol Dehydrogenase (YADH) for Various Alcohol Substrates
| Substrate | Michaelis Constant (Km) (mM) | Maximum Velocity (Vmax) (Relative %) |
| Ethanol | 13 | 100 |
| Propan-1-ol | 9.4 | 69 |
| Butan-1-ol | 6.5 | 62 |
| Propan-2-ol | 260 | 9 |
Data synthesized from studies on yeast alcohol dehydrogenase kinetics.[6]
Table 2: Michaelis Constant (Km) of Yeast Alcohol Dehydrogenase (YADH) for Coenzymes
| Coenzyme | Michaelis Constant (Km) (mM) |
| NAD+ | 0.106 |
| APAD+ | Data not available in searched literature |
The Km for NAD+ was determined for yeast ADH.[7] A direct comparative value for APAD+ with the same enzyme under identical conditions was not found in the provided search results.
Table 3: Inhibition Constants (Ki) for Various Alcohol Dehydrogenase Inhibitors
| Inhibitor | Enzyme Source | Inhibition Type | Inhibition Constant (Ki) (µM) |
| p-butoxyphenylacetamide (BPA) | Horse Liver ADH | Noncompetitive | 22 |
| p-butoxyphenylacetamide (BPA) | Rat Liver ADH | Noncompetitive | 90 |
| N-(p-butoxybenzyl)formamide (BBF) | Horse Liver ADH | Noncompetitive | 0.14 |
| N-(p-butoxybenzyl)formamide (BBF) | Rat Liver ADH | Noncompetitive | 2.3 |
| Colloidal Bismuth Subcitrate (CBS) | Yeast ADH | Noncompetitive | Not specified |
Data for BPA and BBF are from in vitro studies. CBS has been shown to be a non-competitive inhibitor of Yeast ADH.[7]
Experimental Protocols
The most common method for determining ADH activity is a continuous spectrophotometric rate determination assay. This protocol is adapted for the use of APAD+ as the coenzyme.
Protocol: Spectrophotometric Assay of Alcohol Dehydrogenase Activity using APAD+
Objective: To determine the enzymatic activity of Alcohol Dehydrogenase by monitoring the increase in absorbance at 340 nm resulting from the reduction of APAD+ to this compound.
Materials:
-
Purified Alcohol Dehydrogenase
-
50 mM Sodium Pyrophosphate buffer, pH 8.8
-
Ethanol (95%)
-
APAD+ solution (15 mM)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm light path)
-
Micropipettes and tips
Procedure:
-
Reagent Preparation:
-
Prepare the Sodium Pyrophosphate buffer and adjust the pH to 8.8 at 25°C.
-
Prepare a stock solution of APAD+ in ultrapure water. The concentration should be confirmed spectrophotometrically.
-
Prepare a series of ethanol dilutions to be used as the substrate.
-
Prepare a stock solution of ADH in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.5) and keep on ice. Immediately before use, dilute the enzyme to the working concentration.
-
-
Assay Setup:
-
Set the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C.
-
In a 3.0 mL cuvette, prepare the reaction mixture with the following final concentrations:
-
22 mM Sodium Pyrophosphate
-
3.2% (v/v) Ethanol
-
7.5 mM APAD+
-
-
Pipette the buffer, ethanol, and APAD+ solution into the cuvette. Mix gently by inversion.
-
-
Measurement:
-
Place the cuvette in the spectrophotometer and allow it to equilibrate for 3-4 minutes to establish a baseline.
-
Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the diluted ADH working solution.
-
Immediately mix by inversion and start recording the absorbance at 340 nm for approximately 5-6 minutes.
-
Record the change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.
-
-
Calculation of Enzyme Activity:
-
The activity of the enzyme is calculated using the Beer-Lambert law. The molar extinction coefficient for this compound is required for this calculation (note: this may differ from NADH's coefficient of 6220 M⁻¹cm⁻¹).
-
One unit of ADH activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmol of substrate per minute under the specified conditions.
-
Mandatory Visualizations
Diagram 1: Alcohol Dehydrogenase Catalytic Mechanism
Caption: The ordered Bi-Bi mechanism for Alcohol Dehydrogenase.
Caption: Acetaldehyde's impact on key cellular signaling pathways.
References
- 1. studylib.net [studylib.net]
- 2. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pancreatic MAP kinase pathways and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of APADH in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and detailed experimental applications for 3-Acetylpyridine Adenine Dinucleotide (APADH) and its oxidized form, APAD, with a primary focus on its role in enzyme assays critical to drug development, particularly in the context of antimalarial research.
Introduction to APAD/APADH
3-Acetylpyridine adenine dinucleotide (APAD) is an analog of nicotinamide adenine dinucleotide (NAD). It serves as a cofactor in various dehydrogenase reactions, where it is reduced to this compound.[1] APAD possesses a higher oxidation potential than NAD, making it a valuable substitute in many enzymatic assays.[1] Its reduced form, this compound, is fluorescent, a property that is leveraged in sensitive analytical methods.[2] A significant application of APAD is in the Plasmodium lactate dehydrogenase (pLDH) assay, which is used to detect the malaria parasite Plasmodium falciparum and to screen for antimalarial drug efficacy.[3][4][5] This assay is based on the observation that pLDH can rapidly utilize APAD as a coenzyme, a reaction that occurs at a much slower rate with human LDH.[5]
Safety and Handling Guidelines
The following safety and handling information is compiled from various Safety Data Sheets (SDS) for 3-Acetylpyridine adenine dinucleotide.[1][6][7][8]
Hazard Identification
APAD is classified with the following hazards:
Signal Word: Warning[1]
Precautionary Measures and Personal Protective Equipment (PPE)
To ensure safe handling of APAD, the following precautions should be taken:
-
Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[7] Eyewash stations and safety showers should be close to the workstation.[7]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
-
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[6]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
After Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
In case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]
-
In case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
Storage and Disposal
-
Storage: Store in a freezer at –20°C.[1] Keep the container tightly closed in a dry and well-ventilated place.[6]
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[8]
Quantitative Data for APAD/APADH
The following table summarizes key quantitative data for APAD and this compound, essential for experimental design and data analysis.
| Parameter | Value | Source |
| APAD Molecular Weight | 662.44 g/mol | [4] |
| APAD Solubility in Water | 50 mg/mL | [1] |
| This compound Molar Extinction Coefficient (ε) | 9100 L·mol⁻¹·cm⁻¹ at 363 nm | N/A |
| This compound Fluorescence Excitation Wavelength | 363 nm | [2] |
| This compound Fluorescence Emission Wavelength | 482 nm | [2] |
Experimental Protocol: Plasmodium Lactate Dehydrogenase (pLDH) Assay
The pLDH assay is a widely used method for quantifying P. falciparum growth and assessing the activity of antimalarial compounds.[9] The principle of the assay is the enzymatic conversion of lactate to pyruvate by pLDH, with the concomitant reduction of APAD to this compound.[4] The resulting this compound can be detected spectrophotometrically or fluorometrically.
Principle of the pLDH Assay
The enzymatic reaction at the core of the pLDH assay is as follows:
L-Lactate + APAD⁺ <--pLDH--> Pyruvate + this compound + H⁺
The production of this compound is directly proportional to the pLDH enzyme activity, which in turn correlates with the number of viable parasites.[3]
Detailed Methodology
This protocol is a generalized representation and may require optimization for specific experimental conditions.
Reagents:
-
Lysis Buffer: (e.g., 0.1 M Tris-HCl pH 8.0, 2% Triton X-100)
-
Substrate Solution:
-
L-Lactic acid
-
APAD
-
Assay Buffer (e.g., 0.1 M Tris-HCl pH 8.0)
-
-
Optional for Colorimetric Assay:
-
Nitro Blue Tetrazolium (NBT)
-
Diaphorase
-
Procedure:
-
Sample Preparation:
-
Culture P. falciparum in vitro.
-
For drug screening, incubate parasite cultures with test compounds for a specified period (e.g., 48-72 hours).
-
Lyse the cells by adding Lysis Buffer and freeze-thawing to release the pLDH enzyme.
-
-
Enzyme Assay:
-
Add the parasite lysate to a 96-well plate.
-
Initiate the reaction by adding the Substrate Solution containing L-Lactic acid and APAD.
-
Incubate at room temperature for a defined period.
-
-
Detection:
-
Spectrophotometric (Absorbance): Measure the increase in absorbance at 363 nm due to the formation of this compound.
-
Fluorometric: Measure the increase in fluorescence with excitation at 363 nm and emission at 482 nm.[2]
-
Colorimetric (Coupled Reaction): If using NBT and diaphorase, the this compound produced reduces NBT to a colored formazan product, which can be measured at a higher wavelength (e.g., 650 nm).[4]
-
-
Data Analysis:
-
Calculate the rate of this compound formation from the change in absorbance or fluorescence over time.
-
For drug screening, compare the enzyme activity in treated samples to untreated controls to determine the percent inhibition.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic reaction catalyzed by pLDH.
Caption: General workflow for the pLDH assay.
References
- 1. 3-Acetylpyridinadenindinukleotid ≥85% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunocapture diagnostic assays for malaria using Plasmodium lactate dehydrogenase (pLDH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. malariaresearch.eu [malariaresearch.eu]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Apadh Fluorescence-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-acetylpyridine adenine dinucleotide, reduced form (Apadh), serves as a fluorescent analog to the ubiquitous nicotinamide adenine dinucleotide, reduced form (NADH). The inherent fluorescence of this compound provides a sensitive and robust method for monitoring the activity of various dehydrogenase enzymes and coupled enzymatic systems. This fluorescence-based assay offers a significant advantage over traditional absorbance-based methods due to its enhanced sensitivity, allowing for the use of lower concentrations of substrates and enzymes, thereby minimizing potential interference and cost.[1] This makes it particularly well-suited for high-throughput screening (HTS) applications in drug discovery and enzyme kinetics studies. The excitation and emission maxima of this compound are approximately 363 nm and 482 nm, respectively.[1]
The principle of the assay lies in the enzymatic conversion of the non-fluorescent oxidized form, 3-acetylpyridine adenine dinucleotide (APAD+), to the fluorescent reduced form, this compound. The rate of this compound formation, measured as an increase in fluorescence intensity over time, is directly proportional to the activity of the enzyme of interest. This method can be adapted to a wide range of enzymes that utilize NAD+/NADH as a cofactor by substituting with APAD+/Apadh.
Key Applications
-
Drug Discovery: Screening for inhibitors or activators of dehydrogenase enzymes. A prominent example is its use in high-throughput screening for antimalarial drugs targeting Plasmodium falciparum lactate dehydrogenase (PfLDH).[2]
-
Enzyme Kinetics: Determining kinetic parameters such as Km and Vmax for enzymes that can utilize APAD+ as a cofactor.
-
Coupled Enzyme Assays: Measuring the activity of enzymes that do not directly produce this compound but are part of a reaction pathway that can be coupled to a dehydrogenase that does.
Signaling Pathway and Assay Principle
The core of the this compound fluorescence-based assay is the enzymatic reduction of APAD+ to this compound. This is often coupled to another enzymatic reaction, the activity of which is the primary target of the investigation.
Caption: Coupled enzyme reaction leading to this compound production.
Experimental Workflow
The general workflow for an this compound fluorescence-based assay involves the preparation of reagents, setting up the reaction, and measuring the fluorescence signal over time.
Caption: General experimental workflow for the assay.
Detailed Protocol: this compound-Based Assay for Dehydrogenase Activity
This protocol provides a general framework for measuring the activity of a dehydrogenase enzyme using an this compound fluorescence-based assay in a 96-well plate format. This can be adapted for 384-well plates by scaling down the volumes.
Materials:
-
Dehydrogenase enzyme of interest
-
Substrate for the dehydrogenase
-
APAD+ (3-acetylpyridine adenine dinucleotide, oxidized form)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any necessary cofactors like MgCl2)
-
Test compounds (inhibitors or activators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader with excitation and emission wavelengths set to ~363 nm and ~482 nm, respectively.
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of APAD+ in assay buffer. Determine the concentration spectrophotometrically.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare a working solution of the enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare serial dilutions of test compounds.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
For inhibitor screening, add 1 µL of the test compound dilutions to the appropriate wells. For control wells, add 1 µL of the solvent (e.g., DMSO).
-
Include wells for background fluorescence (no enzyme) and positive control (no inhibitor).
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the substrate and APAD+ in assay buffer.
-
To initiate the reaction, add 50 µL of the reaction mix to each well. The final volume in each well will be 101 µL.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) with readings taken every 30-60 seconds.
-
-
Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
Determine the initial reaction rate (V0) by calculating the slope of the linear portion of the curve.
-
For inhibitor screening, calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Data Presentation
Table 1: Example Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration in Assay |
| Enzyme | 1 mg/mL | 1-10 µg/mL |
| Substrate | 100 mM | 0.1-10 mM (near Km) |
| APAD+ | 50 mM | 0.1-1 mM |
| Test Compound | 10 mM in DMSO | Varies (e.g., 1 nM to 100 µM) |
Table 2: Example Data for IC50 Determination
| Inhibitor Conc. (µM) | Initial Rate (RFU/min) | % Inhibition |
| 0 (Control) | 500 | 0 |
| 0.1 | 450 | 10 |
| 1 | 250 | 50 |
| 10 | 50 | 90 |
| 100 | 10 | 98 |
Troubleshooting and Considerations
-
Inner Filter Effect: At high concentrations, this compound can absorb the excitation light, leading to a non-linear relationship between fluorescence and concentration. It is crucial to work within a linear range of this compound concentration.
-
Compound Interference: Test compounds may be fluorescent themselves or may quench the fluorescence of this compound. It is important to run controls with the compound in the absence of the enzyme to assess for such interference.
-
Enzyme Stability: Ensure the enzyme is stable under the assay conditions for the duration of the experiment.
-
Solvent Effects: The solvent used to dissolve test compounds (e.g., DMSO) can affect enzyme activity. Keep the final solvent concentration low and consistent across all wells.
By following this detailed protocol and considering these factors, researchers can successfully implement a robust and sensitive this compound fluorescence-based assay for a variety of applications in drug discovery and enzymology.
References
Application Notes and Protocols for Measuring Formaldehyde Production Using Enzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde is a reactive aldehyde that is both an environmental pollutant and an endogenously produced metabolite. Its quantification is crucial in various fields, including environmental monitoring, food safety, and biomedical research, particularly in the context of drug development where it can be a metabolic byproduct or a contaminant. While the term "Apadh" does not correspond to a recognized enzyme, it is likely that the intended query refers to enzymatic assays utilizing dehydrogenase enzymes for the quantification of formaldehyde. This document provides detailed application notes and protocols for the measurement of formaldehyde production using Formaldehyde Dehydrogenase (FDH) , an enzyme that specifically catalyzes the oxidation of formaldehyde.
Formaldehyde Dehydrogenase (FDH), in the presence of the cofactor nicotinamide adenine dinucleotide (NAD+), oxidizes formaldehyde to formic acid. This reaction stoichiometrically produces the reduced cofactor, NADH, which can be quantified by measuring the increase in absorbance at 340 nm.[1][2][3] This enzymatic assay offers a highly specific and sensitive method for formaldehyde determination in various biological and experimental samples.
Principle of the Assay
The enzymatic measurement of formaldehyde using FDH is based on the following reaction:
Formaldehyde + NAD⁺ + H₂O --FDH--> Formic Acid + NADH + H⁺ [4]
The amount of NADH produced is directly proportional to the amount of formaldehyde present in the sample. The reaction can be monitored in real-time by measuring the increase in absorbance at 340 nm, the wavelength at which NADH has a maximum absorbance, while NAD+ does not.
Data Presentation
Table 1: Quantitative Parameters of the FDH-based Formaldehyde Assay
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 15 µg formaldehyde per assay | [4] |
| Limit of Detection (LOD) | 0.033 µg formaldehyde per test | [4] |
| Limit of Quantification (LOQ) | 0.11 µg formaldehyde per test | [4] |
| Wavelength for Measurement | 340 nm | [1][2][3] |
| Standard Error | < 2% | [4] |
Table 2: Example Standard Curve Data for Formaldehyde Quantification
| Formaldehyde Concentration (µg/mL) | Absorbance at 340 nm (ΔA) |
| 0.0 | 0.000 |
| 0.5 | 0.045 |
| 1.0 | 0.090 |
| 2.5 | 0.225 |
| 5.0 | 0.450 |
| 7.5 | 0.675 |
| 10.0 | 0.900 |
Note: This is example data and a standard curve should be generated for each experiment.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM potassium phosphate buffer.[3] Adjust the pH to 7.5 at 37°C using 1 M KOH.[3] This buffer will be used for preparing all other reagents unless specified otherwise.
-
NAD⁺ Solution: Prepare a 5.7 mM solution of β-Nicotinamide Adenine Dinucleotide (NAD⁺) in deionized water.[3] This solution should be prepared fresh for each experiment.
-
Formaldehyde Standard Solution (1 mg/mL): Dilute a commercially available 37% (w/w) formaldehyde solution in deionized water. The exact concentration should be confirmed by titration.
-
Working Formaldehyde Standards: Prepare a series of dilutions from the stock solution in deionized water to generate a standard curve (e.g., 0, 0.5, 1.0, 2.5, 5.0, 7.5, 10.0 µg/mL).
-
Formaldehyde Dehydrogenase (FDH) Enzyme Solution: Immediately before use, prepare a solution containing 0.5 - 1.0 unit/mL of FDH in cold Assay Buffer.[3]
Protocol 2: Sample Preparation
-
Liquid Samples (e.g., cell culture media, enzymatic reactions): Centrifuge the samples to remove any particulate matter. If necessary, dilute the sample with Assay Buffer to ensure the formaldehyde concentration falls within the linear range of the assay.
-
Tissue Homogenates: Homogenize the tissue in cold Assay Buffer. Centrifuge the homogenate at 10,000 x g for 10 minutes to pellet cellular debris.[4] Use the supernatant for the assay.
-
Drug Development Samples: Depending on the sample matrix, protein precipitation or solid-phase extraction may be necessary to remove interfering substances. The final sample should be in a buffer compatible with the enzyme assay.
Protocol 3: Spectrophotometric Assay Procedure
-
Set up a 96-well microplate or individual cuvettes.
-
For each reaction, prepare a master mix containing the Assay Buffer and NAD⁺ solution.
-
Add the appropriate volume of the working formaldehyde standards or the prepared samples to each well/cuvette.
-
Add deionized water to bring the total volume to a pre-determined level (e.g., 200 µL for a microplate).
-
Include a blank control containing all reagents except the formaldehyde standard or sample.
-
Incubate the plate/cuvettes at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the FDH enzyme solution to all wells/cuvettes.
-
Immediately measure the absorbance at 340 nm using a microplate reader or a spectrophotometer.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for 5-10 minutes.
-
Calculate the rate of change in absorbance (ΔA/min) for each well/cuvette.
Protocol 4: Data Analysis
-
Subtract the rate of absorbance change of the blank from the rates of the standards and samples.
-
Plot the ΔA/min for the formaldehyde standards against their known concentrations to generate a standard curve.
-
Determine the concentration of formaldehyde in the samples by interpolating their ΔA/min values from the standard curve.
-
Account for any dilution factors used during sample preparation to calculate the final formaldehyde concentration in the original sample.
Mandatory Visualizations
Caption: Workflow for formaldehyde measurement using the FDH assay.
Caption: Reaction catalyzed by Formaldehyde Dehydrogenase (FDH).
References
- 1. Enzyme Activity Measurement for Formaldehyde Dehydrogenase [creative-enzymes.com]
- 2. CheKine™ Micro Formaldehyde Dehydrogenase (FDH) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Formaldehyde Dehydrogenase(FDH) Activity Assay Kit [myskinrecipes.com]
Application Notes and Protocols for High-Throughput Screening (HTS) Assays Targeting GAPDH
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1][2] While ubiquitously expressed as a housekeeping gene, GAPDH also exhibits various non-glycolytic functions and is implicated in processes such as apoptosis, DNA repair, and cancer progression.[2][3][4] These diverse roles make GAPDH and its isoforms, such as the sperm-specific GAPDHS, attractive targets for drug discovery through high-throughput screening (HTS).[5][6] These application notes provide an overview of HTS assays for identifying modulators of GAPDH activity, including detailed protocols and data presentation.
Data Presentation
The following tables summarize key quantitative data from representative GAPDH HTS assays, providing metrics for assay performance and inhibitor potency.
Table 1: HTS Assay Performance Metrics
| Assay Parameter | Value | Reference |
| Z' Factor | >0.8 | [5][6] |
| DMSO Tolerance | Up to 1% | [7] |
| Assay Format | 384-well plate | [5][6] |
Table 2: IC50 Values of Identified GAPDH Inhibitors
| Compound | IC50 (µM) | Target | Reference |
| Compound 1 | 1.8 | GAPDHS | [5][6] |
| Compound 2 | 42 | GAPDHS | [5][6] |
Experimental Protocols
This section details the methodologies for performing HTS assays to identify inhibitors of GAPDH.
1. Spectrophotometric HTS Assay for GAPDHS Activity
This protocol is adapted from a validated screen for inhibitors of the human sperm-specific isoform of GAPDH (GAPDHS).[5][6]
Materials:
-
Recombinant human GAPDHS
-
Nicotinamide adenine dinucleotide (NAD+)
-
Glyceraldehyde-3-phosphate (GAP)
-
Assay Buffer: 50 mM glycine, 50 mM potassium phosphate, pH 8.9, 5 mM EDTA, 1 mM DTT
-
384-well clear flat-bottom plates
-
Multidrop 384-well liquid dispenser
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Compound Plating: Pre-spot 0.5 µL of test compounds or DMSO (as a control) into the wells of a 384-well plate.
-
Enzyme and Cofactor Addition: Prepare a solution of GAPDHS and NAD+ in assay buffer. Add 25 µL of this solution to each well of the plate using a liquid dispenser. The final concentration of GAPDHS should be approximately 30 nM.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Addition: Prepare a solution of GAP in assay buffer. Initiate the enzymatic reaction by adding 25 µL of the GAP solution to each well. The final concentration of GAP should be around 0.5 mM, and NAD+ at 0.5 mM.[7]
-
Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 5 minutes. The rate of NADH production is proportional to GAPDHS activity.
-
Data Analysis: Calculate the rate of reaction for each well. Wells with a significantly lower reaction rate compared to the DMSO control are considered to contain potential inhibitors.
2. Colorimetric GAPDH Activity Assay
This protocol describes a general colorimetric assay for measuring GAPDH activity in cell or tissue lysates.
Materials:
-
GAPDH Assay Buffer
-
GAPDH Substrate
-
GAPDH Developer
-
NADH Standard
-
Cell or tissue lysates
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer (ELISA plate reader)
Protocol:
-
Sample Preparation: Homogenize cells or tissues in ice-cold GAPDH Assay Buffer. Centrifuge to remove debris and collect the supernatant containing the lysate.
-
Standard Curve Preparation: Prepare a dilution series of the NADH standard in GAPDH Assay Buffer to create a standard curve.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate. For background control wells, omit the GAPDH Substrate.
-
Assay Procedure:
-
Add 50 µL of sample or standard to the wells of the 96-well plate.
-
Add 50 µL of the Reaction Mix to each well.
-
For background control, add 50 µL of the Background Control Mix to the corresponding sample wells.
-
-
Measurement: Measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.
-
Calculation: Subtract the background absorbance from the sample readings. Calculate the GAPDH activity based on the change in absorbance over time and extrapolate from the NADH standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of GAPDH in glycolysis and its involvement in apoptosis, as well as a typical HTS workflow for identifying GAPDH inhibitors.
Caption: The central role of GAPDH in the glycolytic pathway.
Caption: GAPDH-mediated apoptosis signaling pathway.
Caption: A typical high-throughput screening workflow for identifying GAPDH inhibitors.
References
- 1. Frontiers | Identification and expression profiling of GAPDH family genes involved in response to Sclerotinia sclerotiorum infection and phytohormones in Brassica napus [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The diverse functions of GAPDH: views from different subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Development and Implementation of a High Throughput Screen for the Human Sperm-Specific Isoform of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDHS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Implementation of a High Throughput Screen for the Human Sperm-Specific Isoform of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Implementation of a High Throughput Screen for the Human Sperm-Specific Isoform of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDHS) [benthamopen.com]
Application of Nicotinamide Adenine Dinucleotide Coenzymes in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP+), are fundamental coenzymes in cellular metabolism. In their reduced forms, NADH and NADPH, they act as crucial electron carriers in a vast array of enzymatic reactions catalyzed by oxidoreductases. The unique spectrophotometric properties of NADH and NADPH, specifically their strong absorbance at 340 nm, make them invaluable tools for studying the kinetics of the enzymes that depend on them. This document provides detailed application notes and protocols for the use of NADH and NADPH in enzyme kinetic studies. It is presumed that the initial query regarding "APADH" was a typographical error and referred to these essential coenzymes.
Core Principles
The application of NADH and NADPH in enzyme kinetics is primarily based on the principle of spectrophotometry. The reduced forms (NADH and NADPH) exhibit a distinct absorbance maximum at 340 nm, whereas the oxidized forms (NAD+ and NADP+) do not. This difference in absorbance allows for the continuous monitoring of the reaction rate by measuring the change in absorbance at 340 nm.
-
For reactions that produce NADH or NADPH: The rate of the reaction can be determined by measuring the increase in absorbance at 340 nm over time.
-
For reactions that consume NADH or NADPH: The reaction rate is monitored by measuring the decrease in absorbance at 340 nm.
The relationship between the rate of change in absorbance and the enzyme's activity is governed by the Beer-Lambert Law.
Applications in Enzyme Kinetics
The use of NADH and NADPH is central to the kinetic analysis of a wide range of enzymes, particularly dehydrogenases and reductases. These studies are vital for:
-
Understanding enzyme mechanisms: Elucidating the catalytic mechanism of an enzyme, including the order of substrate and coenzyme binding.[1]
-
Drug discovery and development: Screening for and characterizing enzyme inhibitors and activators.
-
Metabolic research: Investigating the role of enzymes in metabolic pathways.
-
Clinical diagnostics: Measuring the activity of specific enzymes in biological samples as biomarkers for disease.
Data Presentation: Kinetic Parameters of NAD(P)H-Dependent Enzymes
The following tables summarize key kinetic parameters for several representative NAD(P)H-dependent enzymes. These values are essential for designing and interpreting enzyme kinetic assays.
Table 1: Kinetic Parameters for NADH-Dependent Dehydrogenases
| Enzyme | Substrate | K_m (Substrate) (mM) | K_m (NADH) (mM) | V_max (µmol/min/mg) | Optimal pH | Source Organism |
| Lactate Dehydrogenase (LDH) | Pyruvate | 0.1-0.5 | 0.02-0.2 | Varies with isoform | 7.3-7.8 | Rabbit Muscle |
| Alcohol Dehydrogenase (ADH) | Ethanol | 13 ± 1 | 0.3 ± 0.03 | 20 ± 1 | 8.0 | Yeast |
| Alcohol Dehydrogenase (ADH) | Acetaldehyde | 1.9 ± 0.2 | 0.3 ± 0.03 | 30 ± 0.5 | 8.5 | Crocus sativus |
| Malate Dehydrogenase (MDH) | Oxaloacetate | 0.1-0.5 | 0.02-0.2 | Varies with source | 8.0 | Porcine Heart |
Data compiled from various sources, including Worthington Biochemical Corporation and scientific literature.[2][3][4][5]
Table 2: Kinetic Parameters for NADPH-Dependent Reductases
| Enzyme | Substrate | K_m (Substrate) (mM) | K_m (NADPH) (mM) | V_max (µmol/min/mg) | Optimal pH | Source Organism |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Glucose-6-Phosphate | 0.02-0.07 | 0.01-0.03 | Varies with source | 7.4-8.0 | Human Erythrocytes |
| Alkenal/one Oxidoreductase (AOR) | 3-Nonen-2-one | Not specified | Not specified | Not specified | 9.2 | Rat |
Data compiled from scientific literature.[1]
Experimental Protocols
Protocol 1: Kinetic Assay of Lactate Dehydrogenase (LDH)
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of LDH by monitoring the oxidation of NADH to NAD+.
Materials:
-
Spectrophotometer with temperature control, capable of reading at 340 nm
-
Quartz or UV-transparent cuvettes
-
Micropipettes
-
0.2 M Tris-HCl buffer, pH 7.3
-
30 mM Sodium Pyruvate solution
-
6.6 mM NADH solution
-
Purified LDH enzyme solution of unknown concentration
-
Distilled water
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 25°C.[2]
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in order:
-
2.8 mL of 0.2 M Tris-HCl buffer, pH 7.3
-
0.1 mL of 6.6 mM NADH solution
-
-
Initiating the Reaction with Substrate: To determine the K_m for pyruvate, add varying concentrations of the sodium pyruvate solution (e.g., 0.1 mL of serial dilutions).
-
Enzyme Addition: Add 0.1 mL of a diluted LDH enzyme solution to the cuvette. The final volume will be 3.0 mL. The enzyme should be diluted to produce a linear rate of absorbance change of 0.02-0.04 per minute.[2]
-
Data Acquisition: Immediately after adding the enzyme, mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer. Record the decrease in absorbance at 340 nm for 3-5 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Convert the change in absorbance per minute to the concentration of NADH oxidized per minute using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot v₀ versus the substrate (pyruvate) concentration.
-
Determine the K_m and V_max from a Michaelis-Menten plot or a Lineweaver-Burk plot.
-
Protocol 2: Coupled Enzyme Assay for Glucose-6-Phosphate Dehydrogenase (G6PD)
This protocol describes a continuous spectrophotometric assay for G6PD, where the production of NADPH is measured.
Materials:
-
Spectrophotometer with temperature control, capable of reading at 340 nm
-
UV-transparent cuvettes
-
Micropipettes
-
50 mM Tris-HCl buffer, pH 7.8
-
10 mM MgCl₂
-
5 mM NADP+
-
5 mM Glucose-6-Phosphate (G6P)
-
Purified G6PD enzyme solution
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to 340 nm and equilibrate to 30°C.
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture with the following components:
-
Tris-HCl buffer (to final volume)
-
10 mM MgCl₂
-
5 mM NADP+
-
-
Initiating the Reaction with Substrate: Add varying concentrations of G6P to the cuvette.
-
Enzyme Addition: Add a fixed amount of G6PD enzyme solution to initiate the reaction.
-
Data Acquisition: Immediately mix and start recording the increase in absorbance at 340 nm for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH formation.
-
Plot v₀ against the G6P concentration to determine K_m and V_max.
-
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: General workflow for an NAD(P)H-based enzyme kinetic assay.
Caption: Logical relationship in a coupled enzyme assay using NAD(P)H.
Caption: Role of G6PD in generating NADPH for antioxidant defense.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [ijsra.net]
- 4. safranerio.fr [safranerio.fr]
- 5. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for APADH in Aldehyde Reductase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
APADH, historically known as Acetone Powder of Human Aldehyde Dehydrogenase, is a term that has been used to refer to aldehyde-reducing enzymes. In modern nomenclature, these enzymes are classified within the aldo-keto reductase (AKR) superfamily. Specifically, human aldehyde reductase is designated as AKR1A1.[1][2] These NADPH-dependent enzymes play a crucial role in the detoxification of a wide variety of endogenous and exogenous aldehydes, converting them to their corresponding alcohols.[3] Aldehyde reductases are implicated in various physiological and pathological processes, including the metabolism of biogenic amines, detoxification of lipid peroxidation products, and the development of diabetic complications.[3][4] This document provides detailed application notes and protocols for the use of aldehyde reductase (referred to herein as this compound/AKR1A1) in research settings.
Data Presentation: Kinetic Parameters of Aldehyde Reductases
The substrate specificity of aldehyde reductases is broad. The following tables summarize the kinetic parameters of murine AKR1A4 (a homolog of human AKR1A1) and human aldose reductase (AKR1B1), a closely related and extensively studied enzyme, for various aldehyde substrates. This data is crucial for designing enzyme kinetic studies and for understanding the substrate preferences of these enzymes.
Table 1: Steady-State Kinetic Parameters of Murine Aldo-Keto Reductase 1A4 (AKR1A4) with Various Aldehydes [5]
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| D-Glyceraldehyde | 1300 ± 150 | 200 ± 10 | 2.6 x 103 |
| Methylglyoxal | 1100 ± 100 | 180 ± 10 | 2.7 x 103 |
| 4-Nitrobenzaldehyde | 30 ± 5 | 150 ± 10 | 8.3 x 104 |
| Pyridine-3-aldehyde | 700 ± 100 | 250 ± 20 | 6.0 x 103 |
| 4-Hydroxynonenal | 50 ± 10 | 60 ± 5 | 2.0 x 104 |
Data from a study on murine AKR1A4, a homolog of human AKR1A1.[5]
Table 2: Kinetic Parameters of Human Aldose Reductase (AKR1B1) with Various Aldehydes
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1min-1) |
| D-Glyceraldehyde | 110 | 100 | 0.91 x 106 |
| D-Glucuronic acid | 12,000 | 30 | 2.5 x 103 |
| 4-Nitrobenzaldehyde | 1.8 | 60 | 3.3 x 107 |
| Pyridine-3-aldehyde | 2,000 | 110 | 5.5 x 104 |
| 4-Hydroxynonenal | 22 | 100 | 4.6 x 106 |
This table showcases the kinetic parameters for the closely related human aldose reductase (AKR1B1) for a comparative perspective.
Signaling Pathway Involvement
Aldehyde reductases, such as AKR1A1, play a significant role in cellular signaling, primarily through their ability to mitigate oxidative stress. Reactive aldehydes, such as 4-hydroxynonenal (4-HNE), are products of lipid peroxidation and can act as signaling molecules, often leading to the activation of pro-inflammatory pathways like NF-κB and MAPK. By reducing these reactive aldehydes to their less toxic alcohol forms, AKR1A1 can dampen these inflammatory signaling cascades.
Experimental Protocols
Aldehyde Reductase Activity Assay (Spectrophotometric)
This protocol describes a general method to determine the enzymatic activity of aldehyde reductase by monitoring the decrease in absorbance of NADPH at 340 nm.[4]
Materials:
-
Purified or recombinant aldehyde reductase (AKR1A1)
-
NADPH
-
Aldehyde substrate (e.g., D-Glyceraldehyde, 4-Nitrobenzaldehyde)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.0
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADPH (e.g., 20 mM in water).
-
Prepare a stock solution of the aldehyde substrate (e.g., 100 mM in a suitable solvent).
-
Dilute the aldehyde reductase to a working concentration in Assay Buffer. Keep on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (to a final volume of 200 µL)
-
NADPH (final concentration, e.g., 150 µM)
-
Aldehyde substrate (final concentration will vary depending on Km, e.g., 0.1-10 mM)
-
-
Include a blank control without the enzyme.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the diluted aldehyde reductase to each well.
-
Mix gently by pipetting.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Aldehyde Reductase Inhibitor Screening Protocol
This protocol is designed for screening potential inhibitors of aldehyde reductase.
Materials:
-
Purified or recombinant aldehyde reductase (AKR1A1)
-
NADPH
-
Aldehyde substrate (e.g., 4-Nitrobenzaldehyde)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.0
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., a known aldehyde reductase inhibitor)
-
UV-transparent 96-well plate
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of enzyme, NADPH, and substrate as described in the activity assay protocol.
-
Prepare stock solutions of test compounds and the positive control inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, set up the following wells:
-
Enzyme Control (No Inhibitor): Assay Buffer, NADPH, Substrate, and enzyme.
-
Test Compound: Assay Buffer, NADPH, Substrate, test compound, and enzyme.
-
Positive Control: Assay Buffer, NADPH, Substrate, positive control inhibitor, and enzyme.
-
Blank: Assay Buffer, NADPH, and Substrate (no enzyme).
-
-
Pre-incubate the enzyme with the test compounds or control inhibitor for a set period (e.g., 10-15 minutes) at room temperature before adding the substrate.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the aldehyde substrate to all wells.
-
-
Measurement and Analysis:
-
Measure the absorbance at 340 nm over time as described in the activity assay.
-
Calculate the percentage of inhibition for each test compound compared to the enzyme control.
-
For promising inhibitors, determine the IC50 value by performing the assay with a range of inhibitor concentrations.
-
References
- 1. Aldo-keto reductase family 1, member A1 - Wikipedia [en.wikipedia.org]
- 2. WikiGenes - AKR1A1 - aldo-keto reductase family 1, member A1... [wikigenes.org]
- 3. Substrate specificity and catalytic efficiency of aldo-keto reductases with phospholipid aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aldo-Keto Reductases (AKRs): Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Measuring Alcohol Dehydrogenase (ADH) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alcohol dehydrogenase (ADH) is a pivotal enzyme in alcohol metabolism, catalyzing the oxidation of alcohols to their corresponding aldehydes.[1] This process is coupled with the reduction of the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH.[2][3] The activity of ADH is a critical parameter in various research fields, including studies on alcoholism, liver disease, and drug metabolism.[4][5] Accurate and reproducible measurement of ADH activity is therefore essential. This application note provides a detailed protocol for a continuous spectrophotometric assay to determine ADH activity by monitoring the increase in NADH absorbance at 340 nm.[6][7]
Data Presentation
The following table summarizes the key quantitative parameters for the ADH activity assay. These values are compiled from established protocols and should be optimized for specific experimental conditions.
| Parameter | Value | Notes |
| Wavelength | 340 nm | Corresponds to the absorbance maximum of NADH.[6] |
| Temperature | 25 °C | Activity can be measured at other temperatures, but consistency is key.[7] |
| pH | 8.8 - 9.2 | Optimal pH for the forward reaction (alcohol oxidation).[6][7] |
| Substrate (Ethanol) | 0.1 M - 2.0 M (final concentration) | Substrate concentration may need to be varied for kinetic studies.[7] |
| Cofactor (β-NAD+) | 1.5 mM - 2.5 mM (final concentration) | Ensure NAD+ is not a limiting reagent for Vmax determination. |
| Enzyme Concentration | 0.05 - 0.25 units/mL | Should be adjusted to yield a linear rate of absorbance change.[7] |
| Molar Extinction Coefficient of NADH | 6220 M⁻¹cm⁻¹ | Used for calculating the rate of reaction.[7] |
Experimental Workflow
The following diagram illustrates the general workflow for the ADH activity assay.
Caption: Workflow for the spectrophotometric measurement of ADH activity.
Experimental Protocol
This protocol details the steps for measuring ADH activity in a sample.
1. Reagent Preparation
-
50 mM Sodium Pyrophosphate Buffer (pH 8.8 at 25°C): Dissolve sodium pyrophosphate in ultrapure water and adjust the pH to 8.8 using phosphoric acid.
-
2.0 M Ethanol Solution: Dilute 95% ethanol with ultrapure water.[7]
-
15 mM β-NAD+ Solution: Dissolve β-nicotinamide adenine dinucleotide hydrate in ultrapure water. Prepare this solution fresh daily.
-
Enzyme Diluent (10 mM Sodium Phosphate Buffer, pH 7.5 with 0.1% (w/v) BSA): Prepare a 1 mg/mL solution of bovine serum albumin in 10 mM sodium phosphate buffer.
-
ADH Working Solution: Immediately before use, dilute the ADH stock solution to a final concentration of approximately 0.1 units/mL in cold Enzyme Diluent. The optimal concentration should be determined empirically to ensure a linear reaction rate.
2. Assay Procedure
-
Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C.[7]
-
Prepare the reaction mixture in a suitable cuvette by adding the following reagents in the order listed:
-
1.5 mL of 50 mM Sodium Pyrophosphate Buffer (pH 8.8)
-
0.5 mL of 2.0 M Ethanol Solution
-
1.0 mL of 15 mM β-NAD+ Solution
-
-
Mix the contents of the cuvette by inversion and place it in the spectrophotometer.
-
Allow the mixture to incubate for 3-5 minutes to reach thermal equilibrium and establish a baseline reading.[7]
-
To initiate the reaction, add 0.1 mL of the ADH Working Solution to the cuvette.[7]
-
Immediately mix by inversion and begin recording the absorbance at 340 nm for approximately 5-6 minutes.
-
Record the change in absorbance per minute (ΔA340/min) from the initial, linear portion of the curve.
3. Calculation of Enzyme Activity
The activity of the alcohol dehydrogenase in the sample is calculated using the Beer-Lambert law. One unit of ADH is defined as the amount of enzyme that converts 1.0 µmole of ethanol to acetaldehyde per minute at pH 8.8 at 25°C.[6]
The formula for calculating the enzyme activity is:
Units/mL = (ΔA340/min * Total Volume of Assay (mL)) / (Molar Extinction Coefficient of NADH * Light Path (cm) * Volume of Enzyme Added (mL))
Where:
-
ΔA340/min is the rate of absorbance change from the linear portion of the curve.
-
Total Volume of Assay is the final volume in the cuvette (e.g., 3.1 mL).
-
Molar Extinction Coefficient of NADH is 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹).[7]
-
Light Path is typically 1 cm.
-
Volume of Enzyme Added is the volume of the ADH Working Solution added to the cuvette (e.g., 0.1 mL).
Signaling Pathway
The enzymatic reaction catalyzed by ADH is a key step in alcohol metabolism.
Caption: The ADH-catalyzed oxidation of ethanol to acetaldehyde.
References
- 1. blogs.longwood.edu [blogs.longwood.edu]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 4. Alcohol Dehydrogenase Assay Kit (Colorimetric) (ab102533) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu [bu.edu]
- 7. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols: Apadh as a Fluorescent Probe for In Vitro Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of 3-acetylpyridine adenine dinucleotide, reduced form (Apadh), as a fluorescent probe. While not a conventional probe for direct cellular imaging of structures, this compound serves as a crucial component in a highly sensitive, continuous fluorescence-based assay for monitoring enzyme kinetics. This is particularly valuable in studying DNA demethylation and other enzymatic reactions that produce formaldehyde.
The primary application of this compound is in an in vitro assay where it acts as a fluorescent indicator of formaldehyde production. This is achieved by coupling the enzymatic reaction of interest to the formaldehyde dehydrogenase-catalyzed reduction of the non-fluorescent 3-acetylpyridine adenine dinucleotide (APAD+) to the fluorescent this compound. This method offers a significant increase in sensitivity compared to traditional assays.[1]
Photophysical and Assay-Related Properties of this compound
The utility of this compound in these assays is defined by its distinct fluorescent properties upon formation. The key quantitative data are summarized below for easy reference.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 363 nm | [1] |
| Emission Wavelength (λem) | 482 nm | [1] |
| Molar Extinction Coefficient (ε) | 30-fold higher than NADH | [1] |
| Application Context | In vitro fluorescence-based assays | [1] |
| Quantifiable Analyte | Formaldehyde | [1] |
Principle of the this compound-Based Enzymatic Assay
The this compound-based assay is a coupled-enzyme kinetic assay. It is designed to measure the activity of an enzyme that produces formaldehyde as a byproduct. The principle relies on a secondary enzymatic reaction where formaldehyde dehydrogenase utilizes formaldehyde to reduce APAD+ to the highly fluorescent this compound. The rate of this compound formation, measured by the increase in fluorescence, is directly proportional to the rate of formaldehyde production by the primary enzyme under investigation.
A key example is its use in studying the kinetics of DNA demethylases, such as the E. coli AlkB protein. AlkB repairs alkylated DNA bases by oxidative demethylation, releasing formaldehyde. The this compound-based assay provides a sensitive, real-time method to monitor this repair process.[1]
References
Troubleshooting & Optimization
Technical Support Center: Improving APADH Fluorescence Signal Stability
Welcome to the technical support center for APADH fluorescence assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and ensure stable and reliable fluorescence signals from this compound.
It is a common observation that "this compound" is a frequent typographical error for This compound , the reduced form of 3-acetylpyridine adenine dinucleotide (APAD+). This compound is a fluorescent analog of NADH and is widely used in coupled enzyme assays to monitor the activity of NAD(P)+-dependent dehydrogenases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence assays?
This compound is the reduced, fluorescent form of 3-acetylpyridine adenine dinucleotide (APAD+). It serves as an analog to the naturally occurring coenzyme NADH. This compound is particularly useful in coupled enzyme assays for several reasons:
-
High Sensitivity: Fluorescence-based detection of this compound is significantly more sensitive than UV absorbance measurements, allowing for the detection of sub-nanomole amounts of substrate.
-
Spectral Properties: this compound has distinct excitation and emission wavelengths that can help to reduce background fluorescence from other components in a sample.[1]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The optimal spectral properties for this compound are:
-
Excitation Maximum: ~363 nm
-
Emission Maximum: ~482 nm[1]
It is always recommended to confirm these settings on your specific instrument (spectrofluorometer or plate reader) by running a spectral scan of a pure this compound solution.
Q3: What are the primary factors that contribute to this compound fluorescence signal instability?
Several factors can negatively impact the stability of the this compound fluorescence signal:
-
Photobleaching: Prolonged or high-intensity exposure to the excitation light can lead to the irreversible photochemical destruction of the this compound fluorophore, resulting in a continuous decrease in the fluorescence signal.[2]
-
pH Sensitivity: The fluorescence of dihydronicotinamide moieties, like that in this compound, can be pH-dependent.[3][4] Extreme pH values can lead to the degradation of the molecule.
-
Temperature: Higher temperatures can increase the rate of chemical degradation and may also affect the conformation of the molecule, leading to changes in fluorescence.[3]
-
Enzyme Instability: In coupled assays, the stability of the dehydrogenase producing this compound is critical. If this enzyme loses activity over time, the rate of this compound production will decrease, appearing as signal instability.
-
Presence of Quenchers: Certain molecules in your sample or buffer can absorb energy from the excited this compound, reducing the fluorescence emission. This process is known as quenching.[4]
-
Oxidation: this compound can be oxidized back to the non-fluorescent APAD+, leading to a loss of signal. This can be accelerated by the presence of oxidizing agents or certain enzymes in the sample.
Q4: How can I minimize the photobleaching of this compound during my experiments?
To reduce photobleaching, consider the following strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by taking measurements at discrete time points rather than continuous monitoring, if your experimental design allows.
-
Use Antifade Reagents: For microscopy applications, incorporating an antifade mounting medium can help to protect the fluorophore from photobleaching.[2]
-
Increase the Number of Flashes: For plate reader-based assays, increasing the number of flashes per reading and averaging the result can sometimes provide a more stable signal without increasing the overall exposure time significantly.[5]
Troubleshooting Guide
Problem: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths are set correctly for this compound (~363 nm and ~482 nm, respectively).[1] Ensure the gain or photomultiplier voltage is set appropriately.[1] |
| Degraded APAD+ or Coupling Enzyme | Prepare fresh solutions of APAD+ and the coupling enzyme. Ensure they are stored correctly according to the manufacturer's instructions. |
| Insufficient Enzyme or Substrate Concentration | The concentration of the enzyme or substrate being measured is too low to produce a detectable amount of this compound. Optimize the concentrations of all reaction components. |
| Presence of an Inhibitor | A component in your sample may be inhibiting the enzyme that produces this compound. Run a positive control with a known amount of pure enzyme to verify its activity. |
Problem: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Autofluorescent Sample Components | Some biological samples or media components (e.g., phenol red, Fetal Bovine Serum) can be inherently fluorescent. Measure the fluorescence of a "no enzyme" or "no substrate" control to determine the background level. If possible, use a buffer-only blank. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and solutions using high-purity water and reagents. |
| Incorrect Microplate Type | For fluorescence assays, always use black microplates to minimize background and well-to-well crosstalk. |
Problem: Rapid Signal Decay
| Possible Cause | Recommended Solution |
| Photobleaching | Reduce the intensity and duration of light exposure. See Q4 in the FAQ section for more details. |
| Enzyme Instability | The enzyme producing this compound may be unstable under the assay conditions. Optimize the buffer pH and temperature. Consider adding stabilizing agents like glycerol or BSA if compatible with your assay. |
| Substrate Depletion | If the initial reaction rate is very high, the substrate may be quickly consumed, leading to a plateau or decrease in the signal. Lower the enzyme concentration to achieve a more sustained linear rate. |
| Oxidation of this compound | Ensure there are no strong oxidizing agents in your sample. Work quickly and keep samples on ice when not in use. |
Problem: Inconsistent or Variable Readings
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and ensure thorough mixing of all components in the reaction well. |
| Temperature Fluctuations | Ensure that all components and the instrument are at a stable, consistent temperature. |
| Well-to-Well Variability | This can be due to variations in the microplate itself or the optical path of the reader.[6] Measure replicates and average the results. |
| Meniscus Formation | The curvature of the liquid surface (meniscus) can affect light transmission. Ensure consistent volumes in all wells.[5] |
Quantitative Data Summary
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum | ~363 nm | [1] |
| Emission Maximum | ~482 nm | [1] |
| Quantum Yield (in water at 25°C) | 0.019 | [7] |
| Fluorescence Lifetime (in water at 25°C) | 0.40 ns | [7] |
Table 2: Factors Influencing this compound Fluorescence Stability
| Factor | Effect on Signal | Recommendations |
| High Light Intensity | Decreases signal (photobleaching) | Use the lowest effective excitation intensity. |
| Extreme pH | Decreases signal (degradation) | Maintain a stable pH within the optimal range for the enzyme system, typically between 7.0 and 8.5.[4] |
| High Temperature | Can decrease signal (degradation) | Perform assays at a controlled, optimal temperature for the enzyme.[3] |
| Oxidizing Agents | Decreases signal (conversion to non-fluorescent APAD+) | Avoid inclusion of oxidizing agents in the buffer. |
| Quenchers | Decreases signal | Identify and remove potential quenching molecules from the sample if possible. |
Experimental Protocols
Protocol 1: General Procedure for an this compound-Coupled Enzyme Assay
This protocol provides a general framework for measuring the activity of an enzyme that produces a substrate for a dehydrogenase, which in turn reduces APAD+ to the fluorescent this compound.
-
Prepare a Master Mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, APAD+, the coupling dehydrogenase, and any other necessary cofactors.
-
Aliquot the Master Mix: Add the master mix to the wells of a black 384-well microplate.
-
Add the Sample: Add your sample containing the enzyme of interest to the wells.
-
Initiate the Reaction: Start the reaction by adding the substrate for your enzyme of interest to the wells. Mix thoroughly by gentle pipetting.
-
Measure Fluorescence: Immediately place the microplate in a pre-warmed plate reader. Measure the fluorescence at an excitation of ~363 nm and an emission of ~482 nm. Take readings every 30-60 seconds for a duration of 10-30 minutes.
-
Analyze the Data: Plot the fluorescence intensity versus time. The initial, linear portion of the curve represents the reaction rate. Calculate the slope of this linear phase to determine the enzyme activity.
Protocol 2: Optimizing Enzyme and Substrate Concentrations
To ensure a stable and linear reaction rate, it is crucial to optimize the concentrations of the coupling enzyme and the substrate.
-
Titrate the Coupling Dehydrogenase: Set up a series of reactions with a fixed, saturating concentration of its substrate and varying concentrations of the coupling dehydrogenase. The optimal concentration is the lowest one that gives the maximum reaction rate, ensuring it is not the rate-limiting step.
-
Titrate APAD+: Once the coupling enzyme concentration is optimized, perform a similar titration with varying concentrations of APAD+ to determine the saturating concentration needed for the assay.
-
Determine the Michaelis-Menten (Km) for the Primary Substrate: With optimized coupling system components, vary the concentration of the substrate for your primary enzyme of interest to determine its Km. For routine assays, use a substrate concentration that is at least 10-fold higher than the Km to ensure zero-order kinetics.
Protocol 3: Assessing the Effect of pH on this compound Signal Stability
-
Prepare a Series of Buffers: Prepare a set of buffers with identical ionic strength but varying pH values (e.g., from 6.0 to 9.0 in 0.5 unit increments).
-
Set up Reactions: For each pH value, set up a reaction containing a fixed, known concentration of pre-formed this compound.
-
Monitor Fluorescence Over Time: Place the samples in a fluorometer and monitor the fluorescence signal at 363/482 nm over an extended period (e.g., 60 minutes) under constant illumination.
-
Analyze Signal Decay: Plot the fluorescence intensity versus time for each pH value. Calculate the rate of signal decay for each condition. The pH that shows the slowest rate of decay is the most optimal for this compound stability. Note that this must be balanced with the optimal pH for your enzymatic system.[8]
Visualizations
Diagram 1: Coupled Enzyme Assay Workflow
Caption: Workflow of a coupled enzyme assay leading to the production and detection of fluorescent this compound.
Diagram 2: Troubleshooting Workflow for this compound Signal Instability
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 3. Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. thermofisher.com [thermofisher.com]
- 7. Emission Properties of NADH. Studies of Fluorescence Lifetimes and Quantum Efficiencies of NADH, AcPyADH, and Simplified Synthetic Models | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: APADH Assay Troubleshooting
Welcome to the technical support center for the APADH (3-acetylpyridine adenine dinucleotide, reduced form) assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly high background fluorescence, encountered during their experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence in an this compound assay can mask the specific signal from your reaction of interest, leading to a low signal-to-noise ratio and inaccurate results. The following sections detail common causes of high background and provide systematic steps to reduce it.
Issue 1: Sub-optimal Reagent Concentration and Quality
Incorrect concentrations or poor quality of assay components are primary sources of high background.
FAQs:
-
Q1: How can I determine the optimal concentration of APAD+ and coupling enzymes? A1: It is crucial to titrate both the APAD+ and any coupling enzymes (e.g., dehydrogenase) to find the lowest concentration that still provides a robust signal for your positive control. High concentrations can lead to increased non-specific reactions and higher background.
-
Q2: What should I do if I suspect my reagents are contaminated or degraded? A2: Always use fresh, high-purity reagents. If you suspect contamination, prepare fresh stock solutions. APAD+ and this compound are sensitive to light and temperature, so they should be stored correctly and handled with care to prevent degradation.
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Description | Expected Outcome |
| Titrate APAD+ Concentration | Perform the assay with a range of APAD+ concentrations (e.g., 10 µM to 500 µM) while keeping other components constant. | Identify the lowest APAD+ concentration that yields a strong signal for the positive control with minimal background in the negative control. |
| Titrate Coupling Enzyme Concentration | If using a coupled enzyme system, vary the concentration of the coupling enzyme(s) to find the optimal level. | Determine the minimal enzyme concentration needed to ensure the primary reaction is the rate-limiting step, without contributing to background. |
| Prepare Fresh Reagents | Discard old or suspect stock solutions and prepare new ones from high-purity starting materials. | A significant reduction in background fluorescence if reagent degradation or contamination was the cause. |
| Run Reagent-Only Controls | Set up control wells containing all assay components except for your enzyme of interest or substrate. | This helps to identify which reagent or combination of reagents is contributing to the background fluorescence. |
Issue 2: Inadequate Assay Buffer and Conditions
The composition of the assay buffer and the physical conditions of the assay can significantly impact background fluorescence.
FAQs:
-
Q3: Can the pH of my assay buffer affect background fluorescence? A3: Yes, the fluorescence of this compound can be pH-dependent. It is important to optimize the pH of your buffer to ensure maximal enzyme activity and minimal background fluorescence. A pH stability curve for this compound fluorescence can be experimentally determined.
-
Q4: Are there any buffer additives that can help reduce background? A4: The inclusion of a small amount of a non-ionic detergent, such as Tween-20 (e.g., 0.01-0.05%), can help to reduce non-specific binding and aggregation, which can be sources of background signal.
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Description | Expected Outcome |
| Optimize Buffer pH | Test a range of pH values for your assay buffer (e.g., in 0.5 pH unit increments) to find the optimal pH for your enzyme's activity and signal-to-noise ratio. | Identification of a pH that maximizes the specific signal while minimizing background fluorescence. |
| Add a Non-ionic Detergent | Include a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 in your assay buffer. | Reduction in background caused by non-specific binding of assay components to the microplate wells. |
| Test Different Buffer Systems | If high background persists, consider switching to a different buffer system (e.g., from Tris to HEPES) that may have lower intrinsic fluorescence or fewer interactions with your assay components. | Lower background if the original buffer system was contributing to the fluorescence. |
Issue 3: Instrumentation and Plate Reader Settings
Incorrect setup of the fluorescence plate reader can be a significant source of background noise.
FAQs:
-
Q5: What are the correct excitation and emission wavelengths for this compound? A5: The typical excitation maximum for this compound is around 365 nm, and the emission maximum is around 470 nm. It is recommended to confirm the optimal wavelengths for your specific instrument and buffer conditions.
-
Q6: How can I optimize the gain setting on my plate reader? A6: The gain should be set to a level that maximizes the signal from your positive control without saturating the detector. A high gain setting can amplify background noise. Run a dilution series of your expected product to determine the linear range of detection for your instrument settings.
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Description | Expected Outcome |
| Optimize Excitation/Emission Wavelengths | Perform a wavelength scan for both excitation and emission using a sample of this compound to determine the peak wavelengths for your instrument. | Improved signal-to-noise ratio by measuring at the optimal wavelengths. |
| Adjust Gain/Sensitivity Settings | Set the gain to a level where the highest concentration of your standard curve is within the linear range of the detector and the blank is just above the instrument's baseline noise. | A balance between a strong specific signal and low background noise. |
| Use Plate-Specific Correction | If your plate reader has this feature, use a blank well to subtract the background fluorescence from the plate material itself. | Reduction of background originating from the microplate. |
Experimental Protocols
This section provides a general protocol for a coupled enzyme assay using APAD+ that can be adapted for various enzyme systems.
General this compound-Coupled Enzyme Assay Protocol
This protocol is designed for a 96-well plate format and measures the rate of this compound production.
Materials:
-
APAD+ (3-acetylpyridine adenine dinucleotide)
-
Enzyme of interest
-
Substrate for the enzyme of interest
-
Coupling dehydrogenase (if necessary)
-
Substrate for the coupling dehydrogenase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of APAD+ in purified water.
-
Prepare concentrated stock solutions of your enzyme, substrate, and coupling enzyme (if applicable) in the assay buffer.
-
-
Prepare Assay Mix:
-
On the day of the experiment, prepare an assay mix containing the final desired concentrations of APAD+, coupling dehydrogenase, and its substrate in the assay buffer. Keep on ice.
-
-
Set up the Reaction Plate:
-
Add your enzyme of interest (and any potential inhibitors) to the designated wells of the 96-well plate.
-
Include appropriate controls:
-
Negative Control (No Enzyme): Assay mix and substrate without the enzyme of interest.
-
No Substrate Control: Assay mix and enzyme without the substrate.
-
Positive Control: A known active enzyme preparation.
-
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the substrate for your enzyme of interest to all wells. Alternatively, the reaction can be started by the addition of the enzyme.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Use an excitation wavelength of ~365 nm and an emission wavelength of ~470 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
Subtract the rate of the negative control (no enzyme) from the rates of the experimental wells to correct for background.
-
Visualizations
This compound Coupled Enzyme Assay Workflow
Technical Support Center: Optimizing APADH for Kinetic Assays
Welcome to the technical support center for optimizing 3-acetylpyridine adenine dinucleotide (APADH) concentration in kinetic assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a substitute for NADH in kinetic assays?
This compound, or 3-acetylpyridine adenine dinucleotide, is an analog of the reduced form of nicotinamide adenine dinucleotide (NADH). It is often used in enzyme kinetic assays as a replacement for NADH. This compound offers several advantages, including extended stability in aqueous solutions and distinct spectral properties that can be beneficial for monitoring certain enzymatic reactions.[1] Its absorbance and fluorescence properties differ from NADH, which can help in developing specific assay formats, such as fluorescence-based assays.[2]
Q2: How do I determine the optimal this compound concentration for my assay?
The optimal this compound concentration depends on the specific enzyme and assay conditions. It should be high enough to ensure it is not a rate-limiting substrate, but not so high that it causes substrate inhibition or high background signals. A common approach is to perform a titration experiment where the enzyme and other substrates are held at constant concentrations while varying the concentration of this compound. The concentration that results in the maximal reaction velocity without introducing artifacts is considered optimal.[3][4]
Q3: What are the key spectral properties of this compound I should be aware of?
This compound has distinct absorbance and fluorescence properties that are crucial for assay design. For fluorescence-based assays, an excitation wavelength of 363 nm and an emission wavelength of 482 nm are typically used.[2] For absorbance-based assays, the change in absorbance is monitored at 363 nm.[2] It is important to generate a standard curve to correlate the signal (fluorescence or absorbance) with the concentration of this compound.[2]
Q4: How should I properly store and handle this compound solutions?
Like NADH, this compound solutions can be susceptible to degradation. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be aliquoted and stored at -20°C or below, protected from light, to minimize degradation.[5] Avoid repeated freeze-thaw cycles. The stability of this compound in your specific assay buffer should also be considered, as pH and other buffer components can affect its integrity over time.[6][7][8]
Q5: My assay is showing a high background signal. What could be the cause?
A high background signal can originate from several sources when using this compound:
-
Contamination: The this compound stock solution or other reagents may be contaminated.
-
Non-enzymatic reaction: this compound might be reacting non-enzymatically with other components in the assay mixture.
-
Autofluorescence/Absorbance: Other molecules in your sample or buffer could be contributing to the signal at the wavelengths used for this compound detection.
-
Concentration too high: The concentration of this compound may be too high, leading to elevated baseline readings.
To troubleshoot, run control experiments omitting the enzyme or primary substrate to identify the source of the background signal.
Troubleshooting Guide
Unexpected results are a common challenge in kinetic assays. The table below outlines specific issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Inactive enzyme or this compound. 2. Sub-optimal assay conditions (pH, temperature).[9] 3. Incorrect wavelength settings on the plate reader. | 1. Verify the activity of the enzyme with a positive control. Prepare fresh this compound solution. 2. Optimize pH and temperature for your specific enzyme. 3. Check instrument settings for this compound excitation/emission or absorbance wavelengths (e.g., Ex: 363 nm, Em: 482 nm).[2] |
| High Background Signal | 1. This compound concentration is too high. 2. Contaminated reagents. 3. Autofluorescence from sample components or the microplate. | 1. Perform an this compound titration to find the optimal concentration. 2. Use fresh, high-purity reagents. 3. Run a sample blank without this compound to quantify background fluorescence/absorbance. Consider using low-autofluorescence plates.[5] |
| Non-Linear Reaction Rate (Lag Phase or Burst) | 1. Enzyme requires pre-incubation with a substrate or cofactor. 2. Substrate or product inhibition.[10] 3. Temperature not equilibrated. | 1. Introduce a pre-incubation step for the enzyme with necessary components before initiating the reaction. 2. Analyze data for substrate/product inhibition patterns. Adjust substrate concentrations if necessary. 3. Ensure the plate and reagents are at the correct reaction temperature before starting the measurement.[5] |
| Inconsistent Results Between Replicates | 1. Pipetting errors. 2. Poor mixing of reagents in the wells. 3. Edge effects in the microplate due to temperature or evaporation gradients. | 1. Calibrate pipettes and use proper pipetting techniques. Use a multi-channel pipette for adding start reagents to minimize timing differences. 2. Gently mix the plate after adding all reagents.[11] 3. Avoid using the outer wells of the plate or fill them with buffer/water to create a humidity barrier. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol helps to identify the ideal this compound concentration for your kinetic assay.
-
Prepare Reagents:
-
Prepare a concentrated stock solution of this compound in your assay buffer.
-
Prepare solutions of your enzyme and other necessary substrates at fixed concentrations.
-
-
Set up the Assay Plate:
-
In a 96-well plate, create a serial dilution of the this compound stock solution to cover a range of final concentrations (e.g., 0 µM to 500 µM).
-
Add the enzyme and other substrates to each well at their predetermined concentrations.
-
Include a "no enzyme" control for each this compound concentration to measure background signal.
-
-
Initiate and Measure:
-
Initiate the reaction by adding the final component (often the primary substrate).
-
Immediately place the plate in a microplate reader set to the appropriate temperature.
-
Measure the change in fluorescence (Ex: 363 nm, Em: 482 nm) or absorbance (363 nm) over time.
-
-
Analyze Data:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration by determining the slope of the linear portion of the progress curve.
-
Subtract the rate from the "no enzyme" controls.
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Plot V₀ versus this compound concentration. The optimal concentration is typically at the beginning of the plateau phase, where the reaction rate is maximal and not limited by this compound availability.[4][12]
-
Protocol 2: Standard Coupled Enzyme Kinetic Assay
This protocol describes a general workflow for a coupled assay where the product of the primary reaction is a substrate for a secondary, this compound-producing enzyme.
-
Reaction Mixture Preparation:
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Prepare a master mix containing the assay buffer, the primary substrate, the coupling enzyme, and the oxidized form of the cofactor (e.g., 3-acetylpyridine adenine dinucleotide, APAD⁺).
-
-
Assay Setup:
-
Aliquot the master mix into the wells of a microplate.
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Add any inhibitors or test compounds and briefly incubate if necessary.
-
Prepare control wells:
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No Enzyme Control: Master mix without the primary enzyme to check for background reaction.
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Positive Control: A known activator or standard reaction.
-
Negative Control: A known inhibitor.
-
-
-
Reaction Initiation and Monitoring:
-
Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the primary enzyme to all wells.
-
Immediately begin monitoring the increase in fluorescence or absorbance due to this compound formation at the appropriate wavelengths.[2] Collect data points at regular intervals for a set duration (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Plot the signal (fluorescence/absorbance) versus time for each well.
-
Determine the initial reaction rate (slope) from the linear portion of the curve.
-
Compare the rates of test compounds to the controls to determine their effect on enzyme activity.
-
Data Summary
Table 1: Spectral Properties of this compound
| Parameter | Wavelength/Value | Reference |
| Absorbance Maximum (λmax) | 363 nm | [2] |
| Fluorescence Excitation (λex) | 363 nm | [2] |
| Fluorescence Emission (λem) | 482 nm | [2] |
Visualizations
The following diagrams illustrate key workflows for assay optimization and troubleshooting.
Caption: Workflow for a coupled enzyme assay generating this compound.
Caption: Decision tree for troubleshooting common kinetic assay issues.
References
- 1. US5801006A - Use of NADPH and NADH analogs in the measurement of enzyme activities and metabolites - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Aprepitant Injectable Emulsion in Alternate Infusion Bags, in Refrigerated Storage, and Admixed with Dexamethasone and Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Aprepitant Injectable Emulsion in Alternate Infusion Bags, in Refrigerated Storage, and Admixed with Dexamethasone and Palonosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsra.net [ijsra.net]
- 10. mdpi.com [mdpi.com]
- 11. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Troubleshooting low signal in Apadh demethylation assay.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Apadh demethylation assays.
Frequently Asked Questions (FAQs)
Q1: Why is the signal in my this compound demethylation assay low or absent?
A low or non-existent signal can stem from several factors, ranging from inactive reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial. The most common culprits include:
-
Inactive this compound Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Substrate Issues: The methylated substrate may be of poor quality, at too low a concentration, or contain inhibitors.
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Incorrect Assay Conditions: The buffer composition, pH, temperature, or incubation time may not be optimal for this compound activity.[1][2]
-
Detection Problem: Issues with the detection reagents or the plate reader can lead to a weak signal.
-
Presence of Inhibitors: Contaminants in the enzyme preparation or substrate solution can inhibit the enzyme's activity.[3]
To pinpoint the issue, it is recommended to systematically evaluate each component of the assay, starting with the controls.
Q2: How can I confirm that my this compound enzyme is active?
Verifying the activity of your this compound enzyme is a critical first step.
-
Use a Positive Control Substrate: Test the enzyme with a known, validated substrate for this compound that has previously yielded a strong signal.
-
Perform an Enzyme Titration: To ensure you are using an optimal amount of enzyme, perform a concentration titration. Too little enzyme will result in a low signal, while too much can lead to rapid substrate depletion and non-linear reaction rates.[4][5][6]
-
Check for Proper Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles, which can reduce its activity.[7]
Q3: Could the methylated substrate be the source of the problem?
Yes, the quality and concentration of the substrate are critical for a successful assay.[1][8]
-
Verify Substrate Integrity: The purity and integrity of your methylated substrate (e.g., DNA, RNA, or histone peptide) should be confirmed. Degradation or impurities can lead to poor enzyme recognition.
-
Optimize Substrate Concentration: The substrate concentration should ideally be around the Michaelis constant (Km) value for the enzyme to ensure the reaction rate is sensitive to enzyme activity. If the concentration is too far below the Km, the reaction velocity will be very low.[1] It's recommended to perform a substrate concentration titration to determine the optimal concentration for your assay.
-
Test for Inhibitors: Contaminants from the substrate synthesis or purification process can inhibit this compound activity. If possible, test a new batch or a substrate from a different supplier.
Q4: How critical are the buffer and reaction conditions?
The reaction buffer provides the optimal chemical environment for enzyme activity. Incorrect conditions can drastically reduce or eliminate the signal.
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pH: Most enzymes have a narrow optimal pH range. Ensure your buffer is at the correct pH for this compound activity.[2][9]
-
Cofactors: Many demethylases require specific cofactors, such as Fe(II) and α-ketoglutarate.[10] Ensure these are fresh and at the correct concentration in your reaction buffer.
-
Temperature and Incubation Time: The optimal temperature and incubation time should be determined empirically for your specific assay.[2] An insufficient incubation time will result in low product formation, while excessively long incubation might lead to enzyme instability.[11]
-
Additives: Some enzymes may require additives like BSA to prevent sticking to plasticware or DTT to maintain a reducing environment.[1] Conversely, some substances like EDTA or high salt concentrations can inhibit enzyme activity.[2][3]
Q5: What are the essential controls to include in my this compound demethylation assay?
Proper controls are essential to interpret your results accurately and troubleshoot effectively.[12][13][14][15]
-
No-Enzyme Control: This control contains all reaction components except the this compound enzyme. It helps to identify any background signal not attributable to enzyme activity. A high signal in this control suggests contamination or a problem with the substrate or detection reagents.
-
No-Substrate Control: This control includes the enzyme but not the methylated substrate. It helps to assess any non-specific activity of the enzyme or background signal from the buffer components.
-
Positive Control: A reaction with a known active this compound enzyme and a validated substrate. This confirms that the assay components and conditions are suitable for detecting demethylase activity.
-
Inhibitor Control: A reaction including a known inhibitor of the demethylase family to which this compound belongs. This can help confirm the specificity of the observed activity.
Troubleshooting Summary Tables
Table 1: this compound Enzyme Concentration Optimization
| This compound Concentration | Observation | Recommendation |
| Low (e.g., <10 nM) | Low signal, low signal-to-noise ratio. | Increase enzyme concentration incrementally (e.g., 25 nM, 50 nM, 100 nM). |
| Optimal | Robust signal, linear reaction rate over time. | Use this concentration for subsequent experiments. |
| High (e.g., >200 nM) | Signal plateaus quickly, non-linear kinetics.[11] | Decrease enzyme concentration to ensure initial velocity is measured. |
Table 2: Methylated Substrate Concentration Optimization
| Substrate Concentration | Observation | Recommendation |
| Low (<< Km) | Very low signal, reaction rate is limited by substrate availability.[1] | Increase substrate concentration to approach or exceed the Km. |
| Optimal (~Km) | Good signal, reaction rate is responsive to enzyme concentration. | Use this concentration for screening and kinetic studies. |
| High (>> Km) | High signal, but may be wasteful of substrate and could introduce inhibitors. | Consider reducing the concentration if the signal is saturating. |
Table 3: Incubation Time and Temperature Optimization
| Parameter | Condition | Observation | Recommendation |
| Incubation Time | Short (e.g., 15 min) | Low signal due to insufficient product formation. | Increase incubation time (e.g., 30, 60, 120 min) and monitor signal development.[16] |
| Long (e.g., >3 hours) | Signal plateaus or decreases, possibly due to enzyme instability or substrate depletion.[11] | Shorten incubation time or reduce enzyme concentration to stay within the linear range. | |
| Temperature | Low (e.g., Room Temp) | Low reaction rate and weak signal. | Increase temperature to the enzyme's optimum (often 37°C).[2] |
| High (e.g., >42°C) | Enzyme may denature, leading to a loss of activity.[2] | Perform a temperature gradient to find the optimal temperature for this compound. |
Experimental Protocols
Protocol: Coupled this compound Demethylation Assay using Formaldehyde Dehydrogenase
This protocol describes a continuous, fluorescence-based assay to measure this compound activity. The demethylation of the substrate by this compound produces formaldehyde, which is then oxidized by formaldehyde dehydrogenase (FDH), leading to the reduction of NAD+ to fluorescent NADH.[17][18]
Reagents and Buffers:
-
This compound Demethylation Assay Buffer (2X): 100 mM HEPES (pH 7.5), 100 mM KCl, 4 mM α-ketoglutarate, 4 mM L-ascorbic acid, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O. Prepare fresh and keep on ice.
-
Methylated Substrate Stock: Prepare a stock solution of your methylated substrate (e.g., methylated oligonucleotide or peptide) in nuclease-free water.
-
This compound Enzyme Stock: Dilute the this compound enzyme to the desired concentration in 1X this compound Demethylation Assay Buffer.
-
Detection Mix (10X): 10 mM NAD+, 5 U/mL Formaldehyde Dehydrogenase (FDH) in nuclease-free water. Prepare fresh and protect from light.
Procedure:
-
Prepare Reaction Plate:
-
Add 25 µL of 2X this compound Demethylation Assay Buffer to each well of a 384-well black plate.
-
Add 5 µL of the methylated substrate solution to the appropriate wells. For no-substrate controls, add 5 µL of nuclease-free water.
-
-
Initiate Reaction:
-
Add 10 µL of the diluted this compound enzyme solution to the wells. For no-enzyme controls, add 10 µL of 1X this compound Demethylation Assay Buffer.
-
-
Add Detection Mix:
-
Add 10 µL of the 10X Detection Mix to all wells. The final reaction volume will be 50 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence of NADH kinetically over 60-120 minutes using a plate reader with excitation at ~340 nm and emission at ~460 nm.
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound demethylation coupled assay.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low signal in the this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme assay - Wikipedia [en.wikipedia.org]
- 3. docs.abcam.com [docs.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchfly.com [benchfly.com]
- 8. quora.com [quora.com]
- 9. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. zymoresearch.com [zymoresearch.com]
- 13. Controls in methylation detection experiments - Methyldetect.com [methyldetect.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Positive and Negative Controls | Rockland [rockland.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Development of formaldehyde dehydrogenase-coupled assay and antibody-based assays for ALKBH5 activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Effect of pH and temperature on Apadh fluorescence.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apadh and investigating its fluorescent properties. The information focuses on the effects of pH and temperature on this compound fluorescence, offering insights into potential experimental challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound fluorescence?
This compound, also known as aldehyde reductase or alcohol dehydrogenase, is a group of enzymes. The intrinsic fluorescence of proteins is primarily due to the presence of aromatic amino acids, particularly tryptophan. While specific data for every this compound isozyme is not extensively published, related enzymes like alcohol dehydrogenase have their intrinsic fluorescence measured with an excitation wavelength of around 280-295 nm and an emission maximum that can vary depending on the environment of the tryptophan residues, typically in the range of 320-350 nm. It is crucial to determine the optimal excitation and emission wavelengths for your specific this compound sample empirically.
Q2: How does pH affect the fluorescence intensity of this compound?
The fluorescence of this compound can be sensitive to changes in pH. The optimal pH for the activity of alcohol dehydrogenase is reported to be between 7.0 and 10.0, with maximum activity around pH 8.0[1]. Extreme pH values (highly acidic or alkaline) can lead to conformational changes in the protein structure, which can alter the microenvironment of the fluorescent amino acid residues (tryptophan, tyrosine, phenylalanine). This can result in either quenching (decrease) or enhancement of the fluorescence signal. For aldehyde reductase II, a synonym for this compound, its secondary structure has been reported to be unaffected at alkaline pH (up to 9.5), suggesting its fluorescence might be stable in this range[2]. It is recommended to perform a pH titration experiment to determine the specific pH-fluorescence profile for your this compound sample.
Q3: What is the expected effect of temperature on this compound fluorescence?
Temperature is a critical factor influencing this compound fluorescence. Generally, an increase in temperature can lead to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay processes. Studies on alcohol dehydrogenase indicate that the enzyme is relatively stable at temperatures between 30-40°C, with a sharp decrease in activity above 45°C[1]. For aldehyde reductase II, its secondary structure was found to be stable at higher temperatures, though a drastic alteration was observed at 58°C for the related aldose reductase[2]. Exceeding the thermal stability threshold of this compound will lead to denaturation, causing significant and often irreversible changes in fluorescence.
Q4: My this compound fluorescence signal is unstable. What could be the cause?
Instability in the fluorescence signal can arise from several factors:
-
Temperature Fluctuations: Ensure your sample holder and buffer are maintained at a constant temperature.
-
pH Drift: The pH of your buffer may change over time, especially if not adequately buffered. Verify the pH of your sample before and after the measurement.
-
Photobleaching: Continuous exposure to the excitation light can lead to the photochemical destruction of the fluorophores. Use the lowest possible excitation intensity and minimize exposure time.
-
Precipitation: Changes in temperature or pH, or high protein concentration, can cause the protein to precipitate, leading to light scattering and erratic fluorescence readings. Visually inspect your sample for any signs of precipitation.
-
Contaminants: Fluorescent contaminants in your buffer or on your cuvette can contribute to a noisy signal.
Q5: Can I use the intrinsic fluorescence of this compound to study its binding to ligands or inhibitors?
Yes, changes in the intrinsic tryptophan fluorescence of this compound upon binding to substrates, coenzymes (like NADH), or inhibitors can be a powerful tool to study these interactions. Binding events can alter the local environment of the tryptophan residues, leading to a change in fluorescence intensity or a shift in the emission maximum. This can be used to determine binding affinities and kinetics. For example, the binding of NADH to alcohol dehydrogenase has been shown to quench the enzyme's intrinsic fluorescence[3][4].
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelengths | Empirically determine the optimal excitation and emission wavelengths for your this compound sample by running excitation and emission scans. |
| Low Protein Concentration | Increase the concentration of your this compound sample. Be mindful of potential aggregation at very high concentrations. |
| Inactive/Denatured Protein | Verify the integrity and activity of your this compound sample using a functional assay or another biophysical technique. Ensure proper storage conditions. |
| Instrument Settings | Check the settings of your fluorometer, including slit widths, gain, and detector voltage. Ensure the instrument is properly calibrated. |
| Quenching | Your buffer might contain quenching agents (e.g., heavy ions, iodide). Prepare your sample in a fresh, well-characterized buffer. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Contaminated Buffer or Cuvette | Use high-purity water and reagents for your buffers. Thoroughly clean your cuvettes with appropriate solvents. |
| Autofluorescence of Sample Components | If your sample contains other fluorescent molecules (e.g., NADH), their signal may interfere. Measure the fluorescence of a buffer-only blank and a blank containing all components except this compound to subtract the background. |
| Light Scattering | If your sample is turbid or contains aggregates, it can cause light scattering, which may be detected as fluorescence. Centrifuge or filter your sample to remove aggregates. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Follow a standardized protocol for sample preparation, ensuring consistent concentrations, buffer composition, and incubation times. |
| Temperature and pH Variations | Use a temperature-controlled cuvette holder and freshly prepared, well-buffered solutions. Measure the pH of each sample. |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent sample volumes. |
| Instrument Drift | Allow the fluorometer to warm up and stabilize before taking measurements. Perform regular calibration and maintenance checks. |
Data Summary
Table 1: General Influence of pH and Temperature on this compound Stability and Activity (Inferred Effects on Fluorescence)
| Parameter | Condition | Expected Effect on this compound | Implied Effect on Intrinsic Fluorescence |
| pH | Optimal (approx. 7.0 - 8.0)[1] | Stable, high activity | Stable, maximal fluorescence intensity |
| Acidic (< 6.0) | Potential conformational changes, reduced activity | Likely decrease in fluorescence (quenching) | |
| Alkaline (> 9.0) | Generally stable structure for aldehyde reductase II[2] | May remain stable, but requires empirical validation | |
| Temperature | Optimal (approx. 30 - 40°C)[1] | Stable, high activity | Gradual decrease with increasing temperature due to thermal effects |
| High (> 45°C)[1] | Denaturation, loss of activity | Significant and irreversible decrease in fluorescence | |
| Elevated (58°C for related enzyme)[2] | Drastic structural alteration | Significant and irreversible decrease in fluorescence |
Experimental Protocols
Protocol 1: Determining the Effect of pH on this compound Fluorescence
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 10.0 with 0.5 pH unit increments). Ensure the buffer components themselves do not fluoresce in the wavelength range of interest.
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Prepare a stock solution of this compound in a low-ionic-strength buffer at a neutral pH.
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For each pH value, dilute the this compound stock solution to a final concentration suitable for fluorescence measurements (e.g., 0.1-1.0 µM) in the corresponding buffer. Prepare a blank sample for each buffer containing no protein.
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Equilibrate the samples at a constant temperature (e.g., 25°C) for a defined period (e.g., 15-30 minutes).
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Measure the fluorescence emission spectrum of each sample (e.g., from 300 to 400 nm) using an excitation wavelength of around 295 nm.
-
Subtract the fluorescence of the blank from the corresponding this compound sample.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
Protocol 2: Assessing the Thermal Stability of this compound using Fluorescence
-
Prepare a solution of this compound in a buffer at its optimal pH.
-
Place the sample in a temperature-controlled fluorometer.
-
Set the excitation and emission wavelengths to the determined optima for this compound.
-
Slowly increase the temperature of the sample at a constant rate (e.g., 1°C/minute) over a desired range (e.g., 25°C to 80°C).
-
Continuously monitor the fluorescence intensity as a function of temperature.
-
Plot the fluorescence intensity versus temperature. The resulting curve can be used to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
Visualizations
Caption: Workflow for determining the effect of pH on this compound fluorescence.
Caption: Relationship between temperature, this compound state, and fluorescence.
References
Technical Support Center: Apadh Photobleaching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and mitigate photobleaching, with a focus on endogenous fluorophores like NADPH (often subject to typo as "Apadh").
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
Q2: What causes photobleaching at the molecular level?
A2: When a fluorophore absorbs light, its electrons are elevated from a ground state to an excited singlet state.[2] While fluorescence occurs when these electrons return to the ground state, some can instead transition to a longer-lived excited triplet state. In this triplet state, the fluorophore is more susceptible to chemical reactions with other molecules, particularly molecular oxygen, which leads to its permanent destruction.[3][5]
Q3: Why is photobleaching a problem for my experiments?
A3: Photobleaching can significantly impact fluorescence microscopy experiments in several ways:
-
Reduced Signal Intensity: As fluorophores are destroyed, the overall fluorescence signal diminishes, making it difficult to visualize and analyze your sample.[1]
Q4: Are some fluorophores more resistant to photobleaching than others?
A4: Yes, different fluorophores exhibit varying levels of photostability. Newer generations of synthetic dyes, such as Alexa Fluor and DyLight, are generally more robust and less prone to photobleaching compared to traditional fluorophores like FITC and TRITC.[7] Endogenous fluorophores like NADH and NADPH are notoriously susceptible to photobleaching.
Troubleshooting Guide
Issue: My fluorescence signal is fading rapidly during imaging.
This is a classic sign of photobleaching. Here’s a step-by-step guide to troubleshoot and mitigate the issue.
Step 1: Optimize Imaging Parameters
The most immediate way to reduce photobleaching is to minimize the amount of light your sample is exposed to.[2]
-
Reduce Light Intensity: Lower the power of your light source. For mercury or xenon-arc lamps, use neutral-density (ND) filters to decrease illumination intensity.[1][7][8][9]
-
Minimize Exposure Time: Use the shortest exposure time that still provides a sufficient signal-to-noise ratio.[6][8]
-
Limit Illumination Duration: Only expose the sample to excitation light when actively acquiring an image. Use transmitted light for focusing whenever possible.[1][8][9]
Step 2: Employ Antifade Reagents
Antifade mounting media are crucial for protecting your sample from photobleaching, especially for fixed cells.[7][10]
-
Mechanism of Action: Antifade reagents typically work by scavenging free radicals and reducing the amount of reactive oxygen species in the sample's environment, thereby extending the life of the fluorophore.[5]
-
Commercially Available Options: Several commercial antifade reagents are available, such as ProLong™ Live Antifade Reagent for live-cell imaging and various mounting media for fixed samples.[8][10]
Step 3: Choose the Right Fluorophore
If you have flexibility in your experimental design, selecting a more photostable fluorophore can make a significant difference.[1][7][9]
-
Consult Photostability Data: Refer to manufacturer's data or online resources to compare the photostability of different dyes.
-
Consider Modern Dyes: Whenever possible, opt for newer, more photostable dyes over older, more photolabile ones.[7]
Step 4: Optimize the Sample Environment
For live-cell imaging, managing the cellular environment can help reduce photobleaching and phototoxicity.
-
Oxygen Scavenging Systems: In some cases, enzymatic oxygen scavenging systems like glucose-oxidase/catalase can be used to reduce the local oxygen concentration, though this is more applicable for short-term imaging.[11]
Experimental Protocols
Protocol 1: Preparing a Photobleaching Curve
Creating a photobleaching curve can help you quantify the rate of fluorescence decay and normalize your data for more accurate quantitative analysis.[1]
-
Select a Region of Interest (ROI): Choose a representative area of your sample.
-
Time-Lapse Imaging: Acquire a series of images of the ROI at regular intervals using your standard imaging settings.
-
Measure Fluorescence Intensity: For each image in the time series, measure the mean fluorescence intensity within the ROI.
-
Plot the Data: Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time. This curve represents the rate of photobleaching under your specific experimental conditions.
-
Data Normalization: Use the decay curve to correct the fluorescence intensity measurements in your subsequent experiments.
Protocol 2: Using an Antifade Mounting Medium (for Fixed Cells)
-
Complete Staining Protocol: Perform your standard immunofluorescence or other staining protocol.
-
Final Wash: After the final wash step, carefully aspirate as much of the buffer as possible without allowing the sample to dry out.
-
Apply Antifade Medium: Add a drop of antifade mounting medium directly onto the sample on the microscope slide.
-
Mount Coverslip: Gently lower a coverslip onto the mounting medium, avoiding air bubbles.
-
Curing (if required): Some mounting media require a curing period at room temperature in the dark for optimal performance. Refer to the manufacturer's instructions.
-
Sealing: For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.
Quantitative Data
The effectiveness of different antifade reagents can be compared by measuring the percentage of initial fluorescence intensity remaining after a set period of continuous illumination.
| Antifade Reagent | Fluorophore | % of Initial Fluorescence After 60s Illumination |
| PBS with Glycerol | FITC-Phalloidin | ~10% |
| ProLong Gold | FITC-Phalloidin | ~70% |
| ProLong Diamond | FITC-Phalloidin | ~90% |
Note: These are representative values based on published examples; actual performance may vary depending on experimental conditions.[6]
Visualizations
Caption: Molecular mechanism of photobleaching.
Caption: Troubleshooting workflow for photobleaching.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 4. edge-ai-vision.com [edge-ai-vision.com]
- 5. Photobleaching [evidentscientific.com]
- 6. m.youtube.com [m.youtube.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biocompare.com [biocompare.com]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. emsdiasum.com [emsdiasum.com]
- 11. researchgate.net [researchgate.net]
Solving Apadh solubility issues in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Apadh in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a key compound in ongoing research and development. For consistent and reliable results in biological assays, it is crucial that this compound is fully dissolved in the aqueous buffer. Poor solubility can lead to inaccurate concentration measurements, precipitation during experiments, and consequently, unreliable data.
Q2: What are the primary factors that influence the solubility of this compound?
A2: The solubility of this compound, like many organic compounds, is influenced by several factors including:
-
pH of the buffer: As a weakly acidic compound, this compound's solubility is expected to increase in buffers with a pH above its pKa.
-
Temperature: Generally, for solid solutes, solubility increases with temperature due to increased kinetic energy facilitating the dissolution process.[1][2]
-
Polarity of the solvent: The principle of "like dissolves like" is fundamental; this compound's solubility will be greater in a solvent system with a polarity similar to its own.[2][3]
-
Particle size: Smaller particle sizes increase the surface area available for interaction with the solvent, which can lead to faster dissolution.[1][4]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic co-solvents are a common strategy to dissolve poorly water-soluble compounds like this compound.[5] Solvents such as DMSO, ethanol, or DMF can be used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer. However, it is critical to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Troubleshooting Guide
Q4: I've added this compound directly to my aqueous buffer, but it's not dissolving. What should I do?
A4: Direct dissolution of poorly soluble compounds in aqueous buffers is often challenging. If you observe particulate matter or cloudiness, consider the following troubleshooting steps:
-
Gentle Heating: Try warming the solution gently (e.g., to 37°C) while stirring. For many compounds, solubility increases with temperature.[1][2] However, be cautious of potential degradation of this compound at elevated temperatures.
-
Sonication: Using a bath sonicator can help break up aggregates and increase the surface area of the compound, facilitating dissolution.
-
pH Adjustment: If this compound is a weakly acidic or basic compound, adjusting the pH of the buffer can significantly improve its solubility.[2] For a weak acid, increasing the pH will lead to ionization and greater aqueous solubility. Conversely, for a weak base, decreasing the pH will have a similar effect.
Q5: My this compound precipitates out of solution after I dilute my organic stock solution into the aqueous buffer. How can I prevent this?
A5: This is a common issue when the aqueous buffer cannot accommodate the concentration of this compound after dilution. Here are some solutions:
-
Decrease the Stock Solution Concentration: A lower concentration stock solution will result in a lower final concentration of this compound upon dilution, which may be below its solubility limit in the final buffer.
-
Increase the Final Volume: By diluting the stock solution into a larger volume of aqueous buffer, the final concentration of both this compound and the organic co-solvent are reduced, which can help maintain solubility.
-
Use a Different Co-solvent: The choice of co-solvent can impact solubility. Experiment with different biocompatible solvents like ethanol or PEG 400.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be included in the aqueous buffer to help maintain the solubility of hydrophobic compounds.
Data Presentation: Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH to favor the charged species increases aqueous solubility.[2] | Simple to implement; can be highly effective. | May not be suitable for all biological assays if the required pH is outside the acceptable range. Can affect compound stability. |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to first dissolve the compound.[5] | Highly effective for many poorly soluble compounds. | The final concentration of the organic solvent must be compatible with the experimental system. |
| Surfactants | Micelle formation by surfactants can encapsulate hydrophobic compounds, increasing their apparent solubility. | Effective at low concentrations. | Can interfere with some biological assays. The critical micelle concentration (CMC) must be considered. |
| Particle Size Reduction | Decreasing the particle size increases the surface-area-to-volume ratio, enhancing the dissolution rate.[1][4] | Improves the rate of dissolution. | May not significantly increase the equilibrium solubility. Requires specialized equipment (e.g., micronizer). |
| Complexation | Using cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[5] | Can significantly increase solubility and bioavailability. | Stoichiometry of complexation needs to be determined. Can be a more costly approach. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO and Dilution into PBS
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound required to make a 10 mM solution in a specific volume of DMSO.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Dilution into Aqueous Buffer (PBS):
-
To prepare a 100 µM working solution, add 10 µL of the 10 mM this compound stock solution to 990 µL of PBS (pH 7.4).
-
Immediately after adding the stock solution, vortex the tube for 30 seconds to ensure rapid and uniform mixing. This is crucial to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Note: The final concentration of DMSO in this example is 1%. It is essential to determine the tolerance of your specific cell line or assay to the final co-solvent concentration and include an appropriate vehicle control in your experiments.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway initiated by soluble this compound.
References
Technical Support Center: Troubleshooting Enzyme Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues commonly encountered in enzyme activity assays, with a focus on dehydrogenase assays (e.g., ADH, GAPDH) as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in enzyme assays?
A1: The most common sources of variability in enzyme assays include inconsistent pipetting, improperly prepared or stored reagents, fluctuations in temperature during the assay, and variations in incubation times.[1][2] The quality of the biological samples, such as the presence of interfering substances, can also significantly contribute to variability.[2]
Q2: How can I improve the reproducibility of my assay results?
A2: To improve reproducibility, it is crucial to use calibrated pipettes and consistent pipetting techniques.[1][2] Always prepare fresh reagents and standards for each experiment.[1][2] Ensure uniform temperature across the microplate and adhere strictly to the incubation times specified in the protocol.[1][2] Additionally, running replicates for each sample and control can help in identifying and mitigating random errors.
Q3: What is a good coefficient of variation (CV) for an enzyme assay?
A3: A good coefficient of variation (CV) for an enzyme assay is typically below 15%. A large CV indicates poor replicate data and suggests issues with pipetting, reagent mixing, or temperature control.[1] If you observe a large CV, it is recommended to review your pipetting technique and ensure all reagents are thoroughly mixed before use.[1]
Q4: How do I choose the correct microplate for my assay?
A4: The choice of microplate depends on the detection method. For colorimetric assays, clear plates are suitable. For fluorescence assays, black plates with clear bottoms are recommended to minimize background fluorescence. For luminescence assays, white plates are used to maximize the signal.[2]
Troubleshooting Guides
Issue 1: Weak or No Signal
If you are observing a weak signal or no signal at all, it could be due to a variety of factors. The table below outlines potential causes and their corresponding solutions.
| Potential Cause | Solution |
| Incorrect Reagent Preparation | Ensure all reagents are prepared according to the protocol and are not expired. Thaw all components completely and mix gently before use.[2] |
| Suboptimal Incubation Time or Temperature | Follow the incubation time and temperature as indicated in the protocol. Ensure the assay buffer is at room temperature before starting.[1][2] |
| Inactive Enzyme or Substrate | Use fresh samples or store them at the correct temperatures until use.[2] Ensure the enzyme and substrate have not undergone multiple freeze-thaw cycles. |
| Incorrect Wavelength Reading | Check that the plate reader is set to the correct absorbance or excitation/emission wavelengths for your specific assay.[1][2] |
| Low Sample Concentration | Decrease the dilution factor of your samples or concentrate them if possible.[1] |
Issue 2: High Background
A high background can mask the true signal from your sample. Here are some common causes and how to address them.
| Potential Cause | Solution |
| Contaminated Reagents | Prepare fresh buffers and sterile-filter any buffers containing BSA.[1] |
| Substrate Instability | Some substrates can degrade over time, leading to a high background signal. Prepare the substrate solution immediately before use. |
| Extended Incubation Time | Over-incubation can lead to a higher background. Adhere strictly to the recommended incubation times.[1] |
| Incorrect Plate Type | Using an incorrect plate type (e.g., a clear plate for a fluorescence assay) can result in a high background.[2] |
| Sample Interference | Certain substances in the sample matrix can interfere with the assay. Consider deproteinizing samples if necessary.[2] |
Issue 3: Poor Reproducibility (High CV)
Poor reproducibility between wells or experiments is a common challenge. The following table provides guidance on how to improve it.
| Potential Cause | Solution |
| Inconsistent Pipetting | Use calibrated pipettes and practice proper pipetting techniques.[1][2] Avoid pipetting very small volumes.[2] |
| Poorly Mixed Reagents | Thoroughly mix all reagents and samples before pipetting them into the wells.[1] |
| Temperature Gradients | Ensure that the entire plate is at a uniform temperature. Avoid "edge effects" by not using the outer wells of the plate or by incubating the plate in a temperature-controlled environment.[1] |
| Inadequate Washing | If your assay involves washing steps, ensure that wells are washed adequately by completely filling and aspirating the wash buffer.[1] |
| Reagent Degradation | Use fresh reagents and avoid repeated freeze-thaw cycles of standards and other critical components.[1][2] |
Experimental Protocols
Generic Enzyme Activity Assay Protocol (Example: GAPDH)
This protocol provides a general workflow for measuring GAPDH activity in cell lysates.
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a standard curve using a provided NADH standard to determine the concentration range for the assay.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing the GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate according to the kit's instructions.
-
-
Measurement:
-
Add the diluted sample and the reaction mix to the wells of a microplate.
-
Incubate the plate at the recommended temperature and for the specified time, protected from light.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the change in absorbance over time.
-
Use the standard curve to determine the amount of NADH generated.
-
Calculate the GAPDH activity in the sample.
-
Visualizations
Caption: A typical workflow for an enzyme activity assay.
Caption: A logical flow for troubleshooting common assay issues.
References
Validation & Comparative
A Comparative Analysis of Formaldehyde Detection Methodologies for Researchers and Drug Development Professionals
An in-depth guide to the principles, performance, and practical considerations of key formaldehyde detection techniques.
Formaldehyde, a critical chemical intermediate and a common environmental pollutant, necessitates accurate and reliable detection methods across various scientific disciplines, from atmospheric chemistry to drug development. Its role as a potential carcinogen and its impact on biological processes underscore the importance of selecting the appropriate analytical technique. This guide provides a comprehensive comparison of established formaldehyde detection methods, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific applications. While this document focuses on widely adopted techniques, the framework presented allows for the seamless integration and comparison of novel sensors as they emerge.
Performance Comparison of Formaldehyde Detection Methods
The selection of a formaldehyde detection method is often a trade-off between sensitivity, selectivity, cost, and portability. The following table summarizes the key performance indicators of the most common analytical techniques.
| Method Category | Specific Technique | Principle | Limit of Detection (LOD) | Response Time | Key Advantages | Key Disadvantages |
| Spectrophotometry | Nash/Hantzsch Reaction | Colorimetric/Fluorometric | ~0.1 µg/mL | Minutes to hours | Low cost, simple instrumentation | Potential for interference from other aldehydes, time-consuming |
| 3-Methyl-2-benzothiazolonehydrazone (MBTH) | Colorimetric | ~0.1 µg/mL | Minutes to hours | High sensitivity for aliphatic aldehydes | Not specific to formaldehyde, measures the sum of aliphatic aldehydes[1] | |
| Phenol Reagent Method | Colorimetric | Varies, can be in the µg/L range | Minutes to hours | Established and standardized method | Can be susceptible to interference | |
| Chromatography | High-Performance Liquid Chromatography (HPLC) | Separation and UV/Vis or Fluorescence Detection (often with DNPH derivatization) | Low ppb (µg/m³) range[2] | Hours (including sample preparation) | High selectivity and accuracy, can quantify multiple carbonyls | Expensive instrumentation, requires skilled operators, not suitable for real-time monitoring[3] |
| Gas Chromatography (GC) | Separation and Flame Ionization Detection (FID) or Mass Spectrometry (MS) | Low ppb (µg/m³) range | Hours (including sample preparation) | High sensitivity and selectivity, can be coupled with MS for definitive identification | Requires derivatization, complex instrumentation | |
| Electrochemical Sensors | Amperometric | Electrochemical oxidation or reduction of formaldehyde | ppm to sub-ppm | Seconds to minutes | Real-time monitoring, portability, low power consumption | Potential for cross-sensitivity with other volatile organic compounds (VOCs) and alcohols[4], sensor lifetime can be limited |
| Conductometric | Change in conductivity of a material upon exposure to formaldehyde | ppm to ppb | Seconds to minutes | Simple sensor design, low cost | Susceptible to humidity and temperature changes, potential for cross-sensitivity | |
| Enzyme-Based Biosensors | Formaldehyde Dehydrogenase (FDH) | Enzymatic oxidation of formaldehyde | Can reach low ppb to ppm levels | Minutes | High selectivity for formaldehyde | Enzyme stability can be a concern, may require specific operating conditions |
Experimental Protocols and Signaling Pathways
To ensure reproducibility and accurate interpretation of results, it is crucial to understand the underlying principles and experimental workflows of each detection method.
Spectrophotometric Methods: The Hantzsch Reaction
The Hantzsch reaction is a classic and widely used spectrophotometric method for formaldehyde detection. It relies on the reaction of formaldehyde with acetylacetone and ammonia to form a yellow, fluorescent product, 3,5-diacetyl-1,4-dihydrolutidine (DDL).
Experimental Workflow:
Signaling Pathway (Chemical Reaction):
Chromatographic Methods: HPLC with DNPH Derivatization
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying formaldehyde. To enhance detection by UV-Vis, formaldehyde is typically derivatized with 2,4-dinitrophenylhydrazine (DNPH).
Experimental Workflow:
Electrochemical Sensors
Electrochemical sensors offer a portable and real-time solution for formaldehyde monitoring. Amperometric sensors, a common type, measure the current produced from the electrochemical oxidation of formaldehyde at an electrode surface.
Signaling Pathway (Detection Principle):
Conclusion and Future Outlook
The choice of a formaldehyde detection method is contingent upon the specific requirements of the research or application. For high-accuracy, legally defensible data, chromatography methods like HPLC are the gold standard, despite their cost and complexity.[3] Spectrophotometric methods provide a cost-effective alternative for many applications, though with potential trade-offs in specificity.[1] The advent of electrochemical sensors and biosensors is paving the way for real-time, portable, and highly selective formaldehyde monitoring, although challenges such as cross-sensitivity and long-term stability are still being addressed.[4]
As new technologies, such as novel sensing materials and biological recognition elements, continue to be developed, the landscape of formaldehyde detection will undoubtedly evolve. By understanding the fundamental principles and performance characteristics of the established methods presented in this guide, researchers and drug development professionals will be well-equipped to evaluate and adopt new and improved techniques as they become available.
References
A Comparative Guide to Formaldehyde Detection: Enzymatic vs. Colorimetric Assays
For researchers, scientists, and drug development professionals requiring precise quantification of formaldehyde, selecting the appropriate assay is a critical decision. This guide provides an objective comparison between two primary methodologies: the enzymatic formaldehyde dehydrogenase (FDH) assay, which can utilize the NAD+ analog 3-Acetylpyridine Adenine Dinucleotide (APAD), and the widely used colorimetric formaldehyde assays. This comparison is supported by experimental data and detailed protocols to aid in making an informed choice based on specific research needs.
Principle of Detection
Enzymatic Formaldehyde Dehydrogenase (FDH) Assay
The enzymatic assay for formaldehyde relies on the catalytic activity of formaldehyde dehydrogenase (FDH). This enzyme specifically oxidizes formaldehyde to formic acid. The reaction is coupled with the reduction of a nicotinamide adenine dinucleotide cofactor, either NAD+ or its analog APAD, to NADH or APADH, respectively. The increase in absorbance of NADH or this compound, typically measured at 340 nm, is directly proportional to the initial concentration of formaldehyde in the sample.[1][2][3] APAD is sometimes favored due to its higher oxidation potential compared to NAD+.[4][5][6]
Colorimetric Formaldehyde Assays
Colorimetric assays involve a chemical reaction between formaldehyde and a specific reagent to produce a colored product. The intensity of the color, which is measured using a spectrophotometer at a specific wavelength, correlates with the formaldehyde concentration. Several reagents are commonly used, each with a distinct reaction mechanism:
-
Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole): Reacts with formaldehyde to form a purple-red tetrazine.[7]
-
Nash Reagent (Acetylacetone): In the presence of ammonia, it reacts with formaldehyde to produce a yellow lutidine derivative.[7][8]
-
MBTH (N-methylbenzothiazolinone-2-hydrazone): This reagent is highly sensitive and reacts with formaldehyde to form a blue cationic chromophore.[8]
-
AHMT (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole): Similar to Purpald, this reagent reacts with formaldehyde to yield a colored product.[8]
Performance Comparison
The choice between an enzymatic and a colorimetric assay often depends on the specific requirements of the experiment, such as sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of each assay type.
| Feature | Enzymatic FDH Assay (with NAD+/APAD) | Colorimetric Assays (Purpald, Nash, MBTH, AHMT) |
| Principle | Enzyme-catalyzed oxidation of formaldehyde | Chemical reaction forming a colored product |
| Specificity | Generally high due to enzyme specificity | Varies by reagent; may have cross-reactivity with other aldehydes[7][8] |
| Sensitivity | High | Varies; MBTH is generally the most sensitive, followed by AHMT and Purpald, with the Nash reagent being the least sensitive[7][8] |
| Detection Method | UV Spectrophotometry (340 nm) | Visible Spectrophotometry (wavelength varies by reagent) |
| Assay Time | Typically rapid, continuous monitoring possible | Can range from minutes to an hour, often requires an incubation step |
| Throughput | Amenable to high-throughput screening in microplate format | Amenable to high-throughput screening in microplate format |
| Interferences | Compounds that absorb at 340 nm or interfere with enzyme activity | Other aldehydes and compounds that may react with the colorimetric reagent[7] |
| Cost | Can be higher due to the cost of the enzyme and cofactors | Generally lower cost for reagents |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the enzymatic FDH assay and a generic colorimetric formaldehyde assay.
Signaling Pathways and Chemical Reactions
The underlying chemical transformations are key to understanding the specificity and limitations of each assay.
Experimental Protocols
Enzymatic Formaldehyde Dehydrogenase (FDH) Assay Protocol
This protocol is a general guideline and may require optimization for specific sample types and enzyme sources.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5 at 37°C.[1]
-
NAD+ Solution: Prepare a 5.7 mM NAD+ solution in deionized water. This solution should be prepared fresh.[1]
-
FDH Solution: Immediately before use, prepare a solution of formaldehyde dehydrogenase in cold assay buffer to a concentration of 0.5 - 1.0 unit/ml.[1]
-
-
Assay Procedure (Spectrophotometer):
-
Pipette the following into a cuvette:
-
2.00 ml Assay Buffer
-
0.50 ml NAD+ Solution
-
0.10 ml Sample
-
-
Mix by inversion and equilibrate to 37°C.
-
Initiate the reaction by adding 0.05 ml of the FDH solution.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for approximately 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
The formaldehyde concentration is proportional to the rate of NADH formation. A standard curve can be generated using known concentrations of formaldehyde to quantify the amount in the samples.
-
Colorimetric Formaldehyde Assay Protocol (Using Purpald Reagent)
This protocol is a representative example of a colorimetric assay.
-
Reagent Preparation:
-
Purpald Solution: Prepare a solution of Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) in a suitable solvent as recommended by the manufacturer.
-
Oxidizing Agent: A suitable oxidizing agent, such as potassium periodate, is often required to develop the final color.
-
-
Assay Procedure (Microplate):
-
Pipette 50 µl of standards and samples into separate wells of a 96-well plate.
-
Add 50 µl of the Purpald solution to each well and mix thoroughly.
-
Incubate at room temperature for a specified time (e.g., 20 minutes) to allow for the initial reaction.
-
Add 50 µl of the oxidizing agent to each well to develop the color.
-
Incubate for an additional period (e.g., 10 minutes) at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 550 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus formaldehyde concentration.
-
Determine the formaldehyde concentration in the samples from the standard curve.
-
Conclusion
Both enzymatic and colorimetric assays offer robust methods for the quantification of formaldehyde. The enzymatic FDH assay provides high specificity, which is advantageous when working with complex biological matrices where other aldehydes may be present. Colorimetric assays, while potentially less specific, are often simpler, more cost-effective, and can offer very high sensitivity, particularly with reagents like MBTH. The choice of assay should be guided by the specific experimental needs, including the required level of sensitivity and specificity, sample matrix, available equipment, and cost considerations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. CheKine™ Micro Formaldehyde Dehydrogenase (FDH) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 3. Formaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. 3-乙酰吡啶腺嘌呤二核苷酸 ≥85% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-乙酰吡啶腺嘌呤二核苷酸 ≥85% | Sigma-Aldrich [sigmaaldrich.com]
- 6. An enzymatic cycling method for 3-acetylpyridine adenine dinucleotide to increase the sensitivity of enzymatic methods which employ this NAD analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of three colorimetric reagents in the determination of methanol with alcohol oxidase. Application to the assay of pectin methylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarena.com [scholarena.com]
A Comparative Guide to NAD(P)H-Dependent Dehydrogenase Assays: Sensitivity and Limit of Detection
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide adenine dinucleotide (NAD⁺) and its phosphorylated form (NADP⁺) are crucial coenzymes in cellular metabolism, acting as electron carriers in a multitude of redox reactions catalyzed by dehydrogenases. The reduced forms, NADH and NADPH, are often measured to determine the activity of these enzymes. This guide provides a comparative overview of the sensitivity and limit of detection (LOD) of common assays for NAD(P)H-dependent dehydrogenases, offering valuable insights for assay selection and data interpretation in research and drug development.
While the specific term "APADH assay" did not yield definitive results in a comprehensive search, it is likely a specific or less common name for an assay targeting an NAD(P)H-dependent dehydrogenase. This guide, therefore, focuses on a representative selection of such assays, including those for Aldehyde Dehydrogenase (ALDH), Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), Lactate Dehydrogenase (LDH), and Glucose-6-Phosphate Dehydrogenase (G6PDH).
Quantitative Comparison of Assay Performance
The sensitivity and limit of detection are critical parameters for any quantitative assay. The following table summarizes these metrics for various commercially available and research-based NAD(P)H-dependent dehydrogenase assays. These values are indicative and can vary depending on the specific assay kit, instrumentation, and experimental conditions.
| Assay Type | Target Enzyme | Detection Method | Sensitivity | Limit of Detection (LOD) |
| Colorimetric Assay | GAPDH | Absorbance (450 nm) | ~100 µU/mL | 15 mU/mL |
| Colorimetric Assay | GAPDH | Absorbance (340 nm) | - | 0.0625 U/mL |
| Fluorometric Assay | ALDH2 | Fluorescence | ~240-fold increase over conventional assays | 1.3 nM (of product) |
| Spectrophotometric Assay | ALDH2 | Absorbance (NADH) | - | 2.8 µM (of NADH) |
| Bioluminescent Assay | NAD(P)H producing enzymes | Luminescence | - | 25 nM (of NAD(P)H) |
| Colorimetric Assay | LDH | Absorbance (492 nm) | Detects as low as 50 cells/well | - |
| Quantitative Point-of-Care Test | G6PDH | - | Sensitivity: 100% for <30% normal activity | - |
Experimental Protocols
Accurate determination of enzyme activity and assay performance relies on meticulously executed experimental protocols. Below are generalized methodologies for determining the activity of NAD(P)H-dependent dehydrogenases and for establishing the limit of detection.
General Protocol for Measuring Dehydrogenase Activity
-
Reagent Preparation: Prepare assay buffer, substrate solution, and NAD(P)⁺ solution at the desired concentrations.
-
Sample Preparation: Prepare cell lysates or purified enzyme samples. Ensure samples are kept on ice to maintain enzyme activity.
-
Reaction Setup: In a 96-well plate, add the assay buffer, substrate, and NAD(P)⁺ to each well.
-
Enzyme Addition: Initiate the reaction by adding the enzyme sample to the wells.
-
Signal Detection: Measure the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 340 nm for NADH production). The rate of change is proportional to the enzyme activity.
-
Data Analysis: Calculate the enzyme activity based on the rate of NAD(P)H formation, using the Beer-Lambert law for absorbance-based assays or a standard curve for fluorescence-based assays.
General Protocol for Determining Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from the background noise.
-
Blank Measurement: Prepare multiple replicates of a blank sample (containing all assay components except the enzyme or analyte). Measure the signal for each replicate.
-
Calculate Blank Statistics: Calculate the mean and standard deviation (SD) of the blank measurements.
-
LOD Calculation: The LOD is typically calculated as: LOD = Mean of Blank + (3 * SD of Blank)
-
Low Concentration Sample Measurement: To confirm the LOD, prepare a sample with a known, low concentration of the enzyme or analyte and measure its signal in multiple replicates. The signal from this sample should be consistently and significantly higher than the blank.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biochemical reactions and experimental procedures can aid in understanding and optimizing these assays.
The diagram above illustrates the fundamental principle of these assays, where the dehydrogenase enzyme catalyzes the oxidation of a substrate and the concomitant reduction of NAD(P)⁺ to NAD(P)H. The production of NAD(P)H is the measurable event.
This workflow outlines the key steps involved in performing a dehydrogenase activity assay, from preparation to data analysis. Following a standardized workflow is essential for obtaining reproducible and reliable results.
Conclusion
The choice of an assay for an NAD(P)H-dependent dehydrogenase should be guided by the required sensitivity, the nature of the sample, and the available instrumentation. Colorimetric assays are generally robust and suitable for routine measurements, while fluorometric and bioluminescent assays offer significantly higher sensitivity, making them ideal for detecting low enzyme activities or for high-throughput screening applications. By understanding the principles, protocols, and performance characteristics of these assays, researchers can select the most appropriate method to advance their scientific investigations.
Data Presentation: Quantitative Comparison of Assay Reproducibility
A Comparative Guide to the Reproducibility of the NAD(P)H Fluorescence Assay
For researchers and drug development professionals, selecting the optimal assay to measure the activity of NAD(P)H-dependent enzymes is critical for generating robust and reproducible data. This guide provides an objective comparison of the widely used NAD(P)H fluorescence assay with its primary alternatives: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and luminescence-based assays.
The following table summarizes the key reproducibility and performance metrics for the NAD(P)H fluorescence assay and its alternatives. The data is compiled from various sources to provide a comparative overview.
| Assay Type | Common Application | Z'-Factor | Coefficient of Variation (CV%) | Throughput | Key Advantages | Key Disadvantages |
| NAD(P)H Fluorescence | Dehydrogenases, Oxidoreductases | 0.5 - 0.8 | 5 - 15% | High | Direct measurement of cofactor conversion, cost-effective. | Potential for interference from fluorescent compounds and inner filter effect. |
| TR-FRET | Kinases, Protein-protein interactions | > 0.7 (typically 0.7-0.9) | < 10% | Very High | High signal-to-background ratio, robust against compound interference. | Requires specific labeled reagents, higher upfront cost. |
| Fluorescence Polarization (FP) | Proteases, Protein-protein interactions | > 0.8 | < 10% | High | Homogeneous format, good for screening large libraries. | Sensitive to changes in temperature and viscosity, requires a fluorescent probe. |
| Luminescence | ATPases, Kinases, Dehydrogenases | > 0.8 | < 10% | Very High | High sensitivity, broad dynamic range, low background. | Requires a specific luciferase/luciferin system, potential for enzyme inhibition by compounds. |
Mandatory Visualization
Signaling Pathway: Lactate Dehydrogenase and the NAD+/NADH Cycle
The following diagram illustrates the reversible reaction catalyzed by lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis, which involves the interconversion of NAD+ and NADH.
APAD+ as a Superior Alternative to NAD+/NADH for Coupled Enzyme Assays: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to enhance the accuracy, stability, and sensitivity of their enzyme assays, 3-acetylpyridine adenine dinucleotide (APAD+), a structural analog of nicotinamide adenine dinucleotide (NAD+), presents a compelling alternative. This guide provides a detailed comparison of APAD+ and NAD+, supported by experimental data, to inform the selection of the most appropriate cofactor for your research needs.
This document outlines the key advantages of APAD+ in enzymatic assays, including its superior stability and favorable kinetic properties. We present a quantitative comparison of the physicochemical and kinetic parameters of APAD+/APADH versus NAD+/NADH, detailed experimental protocols for their use, and visual workflows to guide your assay development.
Key Performance Advantages of APAD+
APAD+ offers several distinct advantages over the traditional NAD+/NADH system in coupled enzyme assays:
-
Enhanced Stability: APAD+ and its reduced form, APADH, exhibit greater stability across a wider range of pH and temperature conditions compared to NAD+ and NADH. This increased stability translates to longer reagent shelf life and more consistent assay performance over time, reducing experimental variability.
-
Favorable Redox Potential: APAD+ has a higher standard redox potential than NAD+, which can be advantageous for assays involving enzymes that have an unfavorable equilibrium with the NAD+/NADH couple. This property can drive the reaction forward, leading to increased sensitivity and a more robust signal.
-
Improved Kinetic Properties with Specific Enzymes: For certain dehydrogenases, APAD+ can serve as a more efficient cofactor, exhibiting a lower Michaelis constant (Km) and/or a higher maximum velocity (Vmax). This can lead to faster reaction rates and increased assay sensitivity.
Quantitative Comparison of Physicochemical and Kinetic Properties
To facilitate a direct comparison, the following tables summarize the key physicochemical and kinetic properties of APAD+/APADH and NAD+/NADH.
Table 1: Physicochemical Properties
| Property | APAD+ / this compound | NAD+ / NADH |
| Molar Extinction Coefficient (Reduced Form) | Not explicitly found | 6220 M⁻¹cm⁻¹ at 340 nm |
| Fluorescence Quantum Yield (Reduced Form) | 0.019 (in water at 25°C)[1] | 0.019 (in water at 25°C)[1] |
| Fluorescence Lifetime (Reduced Form) | Not explicitly found | 0.40 ns (in water at 25°C)[1] |
Table 2: Kinetic Parameters with Dehydrogenases
| Enzyme | Cofactor | Km | Vmax |
| Yeast Alcohol Dehydrogenase | NAD+ | 21.5 mM (for ethanol) | 0.426 µmol/min/mg |
| APAD+ | Data not available | Data not available | |
| Human Lactate Dehydrogenase 1 (LDH1) | NAD+ | 1.07 mM (for lactate at 25°C) | Data not available |
| APAD+ | Data not available | Data not available | |
| Human Lactate Dehydrogenase 5 (LDH5) | NAD+ | 5.37 mM (for lactate at 25°C) | Data not available |
| APAD+ | Data not available | Data not available |
Note: Direct comparative kinetic data for APAD+ with these specific enzymes was not available in the searched literature. The provided NAD+ data serves as a baseline for comparison when such data becomes available.
Table 3: Stability Comparison
| Condition | APAD+ / this compound | NAD+ / NADH |
| Thermal Stability | Generally more stable at elevated temperatures. | At 85°C, NAD+ degrades to less than 25% of its initial concentration within 60 minutes.[2] |
| pH Stability | More stable across a broader pH range. | NAD+ is labile in alkaline solutions, while NADH is unstable in acidic solutions. |
Experimental Protocols
Protocol 1: General NAD(H)-Coupled Enzyme Assay
This protocol describes a typical coupled assay for determining the activity of an enzyme that produces ADP, using the pyruvate kinase/lactate dehydrogenase (PK/LDH) system.
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
KCl (100 mM)
-
Phosphoenolpyruvate (PEP) (2 mM)
-
NADH (0.2 mM)
-
ATP (as required for the primary enzyme)
-
Pyruvate Kinase (PK) (5 units/mL)
-
Lactate Dehydrogenase (LDH) (10 units/mL)
-
Primary enzyme to be assayed
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, PEP, and NADH.
-
Add the coupling enzymes, PK and LDH, to the reaction mixture.
-
Add the primary enzyme to be assayed.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the activity of the primary enzyme.
Protocol 2: Conceptual APAD(H)-Coupled Enzyme Assay
This protocol outlines a conceptual framework for adapting the above assay for use with APAD+.
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
KCl (100 mM)
-
Phosphoenolpyruvate (PEP) (2 mM)
-
This compound (0.2 mM)
-
ATP (as required for the primary enzyme)
-
Pyruvate Kinase (PK) (5 units/mL)
-
Lactate Dehydrogenase (LDH) (10 units/mL) - Note: The efficiency of LDH with APAD+ should be validated.
-
Primary enzyme to be assayed
-
Microplate reader capable of measuring absorbance at the absorbance maximum of this compound (typically around 365 nm).
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, PEP, and this compound.
-
Add the coupling enzymes, PK and LDH, to the reaction mixture.
-
Add the primary enzyme to be assayed.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at the λmax of this compound over time. The rate of this compound oxidation is proportional to the activity of the primary enzyme.
Visualizing Assay Principles and Workflows
To further clarify the principles behind these coupled assays, the following diagrams illustrate the reaction pathways.
Caption: Reaction scheme of a typical NAD+/NADH coupled enzyme assay.
Caption: General experimental workflow for a coupled enzyme assay.
Conclusion
APAD+ presents a robust and often superior alternative to NAD+ for coupled enzyme assays. Its enhanced stability and favorable kinetic properties can lead to more reliable and sensitive results. While direct comparative kinetic data for APAD+ with a wide range of enzymes is still emerging, the available information on its physicochemical properties strongly supports its consideration for assay development and optimization. Researchers are encouraged to empirically test APAD+ with their specific enzyme of interest to determine its suitability and potential for improving assay performance.
References
- 1. Emission Properties of NADH. Studies of Fluorescence Lifetimes and Quantum Efficiencies of NADH, AcPyADH, and Simplified Synthetic Models | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apadh and Similar Fluorescent Probes for Enzymatic Assays
For researchers, scientists, and drug development professionals, the sensitive and accurate detection of enzymatic byproducts is crucial for understanding biological processes and for high-throughput screening. This guide provides a comparative analysis of the fluorescent probe Apadh, used in DNA demethylation assays, and other fluorescent probes designed for the detection of formaldehyde, a common enzymatic byproduct.
This comparison focuses on key performance metrics, providing a clear overview to aid in the selection of the most suitable probe for specific research needs. Detailed experimental protocols and visualizations of the underlying mechanisms and workflows are also presented.
Quantitative Performance of Fluorescent Probes
The selection of a fluorescent probe is often dictated by its photophysical and performance characteristics. The following table summarizes the key quantitative data for this compound and several alternative fluorescent probes used for formaldehyde detection.
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Limit of Detection (LOD) |
| This compound | 363[1][2] | 482[1][2] | Data not available | Data not available | Data not available |
| PFM | 451 | 500 | Data not available | Data not available | 0.4 µM |
| FAP-1 | Not specified | Not specified | Data not available | Data not available | Data not available |
| FP-1 | 633 | Not specified | Data not available | Data not available | 10 µM |
| Na-FA | Not specified | Not specified | Data not available | Data not available | 7.1 nM |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental setups, the following diagrams illustrate the signaling pathway of the this compound-based assay and a general workflow for a formaldehyde-based enzymatic assay.
Experimental Protocols
This compound-Based DNA Demethylation Assay
This protocol is adapted from the method described for studying the kinetics of E. coli AlkB protein.[1][9][10]
Materials:
-
AlkB enzyme
-
Methylated DNA substrate (e.g., oligonucleotide containing 1-methyladenine)
-
Assay Buffer: 50 mM HEPES, pH 7.8, 50 mM KCl, 2 mM MgCl₂, 1 mM α-ketoglutarate, 4 mM L-ascorbic acid, 80 µM (NH₄)₂Fe(SO₄)₂·6H₂O
-
Formaldehyde Dehydrogenase (FDH)
-
3-acetylpyridine adenine dinucleotide (APAD⁺)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the assay buffer and all component solutions. Note: Tris buffer should be avoided as it can be a substrate for FDH.[1]
-
In a typical 100 µL reaction, combine the AlkB enzyme, methylated DNA substrate, and assay buffer in a well of the 96-well plate.
-
To initiate the reaction, add a solution containing FDH and APAD⁺. Final concentrations in the well should be optimized, but a starting point is 0.5 U/mL FDH and 0.5 mM APAD⁺.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time at an excitation wavelength of 363 nm and an emission wavelength of 482 nm.
-
The initial reaction velocity can be determined from the linear phase of the fluorescence increase.
-
A standard curve using known concentrations of formaldehyde should be generated to convert the rate of fluorescence change to the rate of formaldehyde production.
General Protocol for Alternative Formaldehyde Probes in Enzymatic Assays
This generalized protocol can be adapted for other reaction-based formaldehyde probes like PFM, FAP-1, FP-1, and Na-FA.
Materials:
-
Enzyme and substrate that produce formaldehyde.
-
Assay buffer appropriate for the enzyme.
-
Formaldehyde fluorescent probe (e.g., PFM, FAP-1).
-
Formaldehyde standard for calibration curve.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Perform the enzymatic reaction in a suitable buffer. The total reaction volume will depend on the subsequent detection step.
-
Once the enzymatic reaction has proceeded for the desired time, it may be necessary to stop the reaction. This can be achieved by methods such as heating, addition of a denaturant, or a specific inhibitor, provided these do not interfere with the fluorescent probe.
-
Add the formaldehyde fluorescent probe to the reaction mixture at its optimal concentration (typically in the low micromolar range).
-
Incubate the mixture for the time specified for the particular probe to react with the formaldehyde produced. This can range from a few minutes to an hour or more.[11]
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen probe.
-
Quantify the amount of formaldehyde produced by comparing the fluorescence signal to a standard curve generated with known concentrations of formaldehyde under the same assay conditions.
Conclusion
References
- 1. Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 5. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 6. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forum.microlist.org [forum.microlist.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formaldehyde Analysis & Test Kit | Formalin Kit | Sakura Finetek USA [sakuraus.com]
- 13. biocompare.com [biocompare.com]
- 14. Formaldehyde Test Kit, colorimetric 0.1-1.5 mg/L (HCHO), MQuant<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 15. Formaldehyde Fluorescent Detection Kit 192 Tests | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 16. Formaldehyde Detection Kit | ABIN577637 [antibodies-online.com]
- 17. abcam.cn [abcam.cn]
Unveiling the Subtleties of DNA Demethylation: A Guide to APADH-Based Quantification
For researchers, scientists, and drug development professionals delving into the intricate world of epigenetics, the precise measurement of DNA demethylation is paramount. The discovery and characterization of enzymes that actively remove methyl groups from DNA have opened new avenues for understanding gene regulation and developing novel therapeutic strategies. This guide provides a comprehensive comparison of a fluorescence-based assay utilizing 3-Acetylpyridine-Adenine Dinucleotide, Reduced (APADH), with other established methods for quantifying DNA demethylase activity, supported by experimental data and detailed protocols.
At the heart of active DNA demethylation are enzymes that catalyze the removal of a methyl group from 5-methylcytosine (5mC). One common mechanism involves the oxidation of 5mC, a reaction that releases formaldehyde as a byproduct. The this compound-based assay ingeniously couples this formaldehyde release to a fluorescent signal, offering a sensitive and continuous method for monitoring demethylase activity.
The this compound-Based Fluorescence Assay: A Beacon in Demethylation Research
The this compound-based assay is an indirect method that quantifies the activity of DNA demethylases by measuring the production of formaldehyde. The assay relies on a coupled enzymatic reaction:
-
A DNA demethylase (e.g., an AlkB homolog) acts on a methylated DNA substrate, removing the methyl group and releasing it as formaldehyde.
-
Formaldehyde dehydrogenase (FDH) then utilizes this formaldehyde to reduce a non-fluorescent NAD+ analog, 3-Acetylpyridine-Adenine Dinucleotide (APAD+), into its highly fluorescent reduced form, this compound.
-
The increase in fluorescence intensity over time is directly proportional to the rate of formaldehyde production and, consequently, to the activity of the DNA demethylase.
The fluorescence of this compound can be monitored in real-time using a spectrophotometer, providing a continuous readout of the enzymatic reaction.
Comparative Analysis of DNA Demethylase Activity Assays
The selection of an appropriate assay for quantifying DNA demethylase activity depends on various factors, including the specific research question, required sensitivity, sample throughput, and available instrumentation. Below is a comparison of the this compound-based fluorescence assay with other commonly used methods.
| Assay Method | Principle | Advantages | Disadvantages | Typical Sensitivity | Throughput | Cost |
| This compound-Based Fluorescence Assay | Coupled enzymatic reaction measuring formaldehyde release via this compound fluorescence. | Real-time, continuous monitoring; High sensitivity; Suitable for high-throughput screening; Non-radioactive. | Indirect measurement; Potential for interference from compounds affecting coupling enzymes. | Sub-nanomole | High | Moderate |
| Radioactive Formaldehyde Release Assay | Measures the release of radiolabeled formaldehyde from a [3H]-methylated DNA substrate. | Direct and highly sensitive. | Requires handling of radioactive materials; Discontinuous (endpoint) assay; Generates radioactive waste. | Picomole | Low to Medium | High |
| Mass Spectrometry (LC-MS/MS) | Directly measures the formation of the demethylated product or the consumption of the methylated substrate. | High specificity and accuracy; Can measure multiple reaction products simultaneously. | Requires expensive specialized equipment; Lower throughput; Complex sample preparation. | Femtomole to Picomole | Low | Very High |
| Bisulfite Sequencing-Based Assays | Determines the methylation status of individual cytosines after bisulfite treatment of DNA. | Provides site-specific methylation information; Can be quantitative (pyrosequencing, deep sequencing). | Measures the consequence of demethylation, not the direct enzyme activity in real-time; Can be labor-intensive and costly. | Varies by method | Low to High | Moderate to Very High |
| Other Fluorescence-Based Assays | Utilize different fluorescent probes or coupled enzyme systems to detect demethylation products or cofactor consumption. | Non-radioactive; Can be adapted for high-throughput screening. | Susceptible to interference from fluorescent compounds; May have lower sensitivity than radioactive assays. | Varies by method | High | Moderate |
Experimental Protocols
I. This compound-Based Fluorescence Assay for DNA Demethylase Activity
Objective: To quantitatively measure the activity of a DNA demethylase enzyme by monitoring the fluorescence of this compound.
Materials:
-
Purified DNA demethylase enzyme
-
Methylated DNA substrate (e.g., a synthetic oligonucleotide containing 5-methylcytosine)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µM (NH4)2Fe(SO4)2·6H2O)
-
Formaldehyde Dehydrogenase (FDH)
-
3-Acetylpyridine-Adenine Dinucleotide (APAD+)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 363 nm, Emission: 482 nm)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, methylated DNA substrate (e.g., 1 µM), and APAD+ (e.g., 500 µM).
-
Add the purified DNA demethylase enzyme to the reaction mixture to a final concentration of, for example, 100 nM.
-
Add FDH to the reaction mixture (e.g., 0.5 units/well).
-
Incubate the reaction mixture at the optimal temperature for the demethylase enzyme (e.g., 37°C).
-
Transfer the reaction mixture to a 96-well black microplate.
-
Monitor the increase in fluorescence at an excitation wavelength of 363 nm and an emission wavelength of 482 nm over time using a fluorescence plate reader.
-
The initial rate of the reaction can be calculated from the linear phase of the fluorescence increase and can be used to determine the enzyme's specific activity.
II. Alternative Method: Bisulfite Pyrosequencing for Quantifying Demethylation at a Specific Locus
Objective: To determine the percentage of methylation at specific CpG sites within a DNA sequence following an in vitro demethylation reaction.
Materials:
-
DNA from an in vitro demethylation reaction
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted target region (one primer is typically biotinylated)
-
PCR reagents (polymerase, dNTPs, buffer)
-
Streptavidin-sepharose beads
-
Pyrosequencing instrument and reagents
-
Sequencing primer
Procedure:
-
Perform an in vitro demethylation reaction using a DNA demethylase and a methylated DNA substrate.
-
Purify the DNA from the reaction.
-
Treat the purified DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the target region using PCR with specific primers. The forward primer is typically biotinylated.
-
Immobilize the biotinylated PCR products onto streptavidin-sepharose beads.
-
Wash the beads and denature the DNA to obtain single-stranded templates.
-
Anneal a sequencing primer to the single-stranded template.
-
Perform pyrosequencing. The instrument dispenses one dNTP at a time, and light is generated upon incorporation, which is proportional to the number of nucleotides incorporated.
-
The software analyzes the pyrogram to quantify the percentage of cytosine (representing methylated) versus thymine (representing unmethylated) at each CpG site.
Visualizing the Pathways
To better understand the processes described, the following diagrams illustrate the DNA demethylation pathway and the experimental workflow of the this compound-based assay.
Caption: Active DNA demethylation pathways.
Caption: Workflow of the this compound-based fluorescence assay.
A Comparative Guide to Formaldehyde Detection: Evaluating the Apadh-Based Assay and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of formaldehyde is critical in various applications, from monitoring enzymatic reactions to assessing environmental contaminants. While numerous detection methods exist, each possesses a unique set of strengths and limitations. This guide provides a detailed comparison of the Apadh-based formaldehyde assay, a method representative of amine-based colorimetric and fluorometric techniques, with other widely used alternatives, supported by experimental data and protocols.
The "this compound-based" assay, likely utilizing a complex phenylenediamine derivative, belongs to a class of methods that rely on the chemical reaction between an amine-containing reagent and formaldehyde. This reaction typically yields a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically. While often straightforward, these methods can be susceptible to certain limitations that researchers must consider.
Limitations of Amine-Based Formaldehyde Assays
Formaldehyde assays employing aromatic amines, such as phenylenediamine derivatives, are valued for their relative simplicity. However, they are not without their drawbacks, which can impact experimental accuracy and reproducibility.
A primary limitation is the potential for interference from other aldehydes . The reaction mechanism is often not entirely specific to formaldehyde, leading to cross-reactivity with other aliphatic aldehydes, which can result in an overestimation of the formaldehyde concentration. Furthermore, the reaction conditions, such as pH and temperature, must be carefully controlled, as deviations can affect the reaction rate and color or fluorescence development. The stability of the final colored or fluorescent product can also be a concern, potentially requiring precise timing of measurements.
Comparative Analysis of Formaldehyde Detection Methods
To provide a clear perspective on the performance of different formaldehyde assays, the following table summarizes the key quantitative parameters of the amine-based assays alongside popular alternatives.
| Assay Method | Principle | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Limitations |
| Amine-Based Assays (e.g., this compound-based) | Chemical derivatization with an amine-containing reagent to produce a chromophore or fluorophore. | Variable; typically in the low micromolar range. | Dependent on the specific reagent. | Simple "mix-and-read" format; can be high-throughput. | Potential for interference from other aldehydes; sensitive to reaction conditions. |
| Nash (Hantzsch) Assay | Reaction of formaldehyde with acetylacetone and ammonia to form a yellow dihydrolutidine derivative. | ~1-4 µM | Up to ~400 µM | Inexpensive and common reagents; relatively specific for formaldehyde. | Requires heating; lower sensitivity compared to other methods; potential interference from other aldehydes at high concentrations.[1] |
| Purpald Assay | Reaction of formaldehyde with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald) in an alkaline solution to form a purple-colored product. | ~0.1 mg/L (~3.3 µM)[2] | Up to ~10 µM | High sensitivity and specificity for aldehydes; operates at room temperature.[3] | The reagent has a limited shelf-life (around 5 months); color development requires an oxidation step.[4] |
| HPLC-DNPH Method | Derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) followed by separation and quantification using High-Performance Liquid Chromatography (HPLC). | 0.01-0.1 mg/kg (sample dependent)[5]; 0.1 ppm[6] | Wide linear range, typically from sub-ppm to hundreds of ppm. | High specificity and accuracy due to chromatographic separation; can simultaneously detect other carbonyl compounds.[7] | Requires specialized equipment (HPLC); more complex and time-consuming sample preparation.[8][9] |
| Formaldehyde Dehydrogenase (FDH) Assay | Enzymatic reaction where FDH catalyzes the NAD+-dependent oxidation of formaldehyde to formic acid. The resulting NADH is measured. | Dependent on the detection method for NADH. | Dependent on enzyme kinetics and substrate concentrations. | High specificity for formaldehyde. | Requires a source of the enzyme and cofactors; can be more expensive. |
Experimental Workflows and Signaling Pathways
To visualize the procedural differences between these assays, the following diagrams illustrate their respective experimental workflows.
Detailed Experimental Protocols
Nash (Hantzsch) Assay Protocol
-
Reagent Preparation : Prepare the Nash reagent by dissolving 150 g of ammonium acetate, 3 mL of acetic acid, and 2 mL of acetylacetone in deionized water to a final volume of 1 L. Store in a light-protected bottle at 4°C.
-
Standard Curve : Prepare a series of formaldehyde standards ranging from 1 µM to 400 µM.
-
Reaction : Mix 500 µL of the sample or standard with 500 µL of the Nash reagent in a microcentrifuge tube.
-
Incubation : Incubate the mixture at 37°C for 30-60 minutes or at 60°C for 10-15 minutes.
-
Measurement : After cooling to room temperature, measure the absorbance of the yellow product at 412 nm using a spectrophotometer.
-
Quantification : Determine the formaldehyde concentration in the samples by comparing their absorbance to the standard curve.
Purpald Assay Protocol
-
Reagent Preparation : Prepare a 1% (w/v) solution of Purpald in 1 N NaOH. This solution should be freshly prepared for best results.[10]
-
Standard Curve : Prepare formaldehyde standards in the expected range of your samples (e.g., 0.1 to 10 µM).
-
Reaction : In a test tube, mix 1 mL of the sample or standard with 0.5 mL of the Purpald reagent solution.
-
Oxidation : Shake the mixture vigorously for a few seconds to introduce air, which facilitates the oxidation and color development. Alternatively, a chemical oxidant like potassium periodate can be added. The purple color should develop within minutes.
-
Measurement : Measure the absorbance of the purple product at 550 nm.
-
Quantification : Calculate the formaldehyde concentration using the standard curve.
HPLC-DNPH Method Protocol
-
Sample Collection and Derivatization : For air samples, pass a known volume of air through a DNPH-coated silica cartridge. For liquid samples, add a DNPH solution (typically in acetonitrile with an acid catalyst) to the sample.[8]
-
Incubation : Allow the derivatization reaction to proceed. For liquid samples, this may involve heating at a specific temperature (e.g., 70°C for 30 minutes).[5]
-
Extraction : Elute the formed dinitrophenylhydrazone derivatives from the cartridge using acetonitrile. For liquid samples, a centrifugation or filtration step may be necessary to remove precipitates.[5][8]
-
HPLC Analysis : Inject the extracted sample into an HPLC system equipped with a C18 column.
-
Detection : Use a mobile phase gradient (e.g., acetonitrile and water) to separate the formaldehyde-DNPH derivative from other compounds. Detect the derivative using a UV detector at approximately 360-365 nm.[5][6][8]
-
Quantification : Quantify the formaldehyde concentration by comparing the peak area to that of a standard curve prepared with known concentrations of formaldehyde-DNPH.
Conclusion
The choice of a formaldehyde assay depends on the specific requirements of the experiment, including the need for sensitivity, specificity, throughput, and available equipment. While amine-based assays like the "this compound-based" method offer simplicity, their susceptibility to interference from other aldehydes is a significant limitation. For applications demanding high accuracy and specificity, the HPLC-DNPH method is the gold standard, albeit with a more complex workflow. The Purpald assay provides a sensitive and more specific alternative to traditional colorimetric methods like the Nash assay, making it a strong candidate for many research applications. Researchers should carefully consider these factors to select the most appropriate method for their studies.
References
- 1. Sensitive formaldehyde determination with Nash's reagent and a 'tryptophan reaction' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formaldehyde in alcoholic beverages: large chemical survey using purpald screening followed by chromotropic Acid spectrophotometry with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid formaldehyde assay using purpald reagent: application under periodation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formaldehyde in Water Test Kits - Purpald Method | CHEMetrics [chemetrics.com]
- 5. Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Formaldehyde and Acetaldehyde in Air Using DNPH Cartridges and Automated On-Line Desorption Followed by HPLC [sigmaaldrich.com]
- 9. Determination of Formaldehyde in Cosmetics Using a Convenient DNPH Derivatization Procedure Followed by HPLC Analysis -Journal of the Society of Cosmetic Scientists of Korea | 학회 [koreascience.kr]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
Safety Operating Guide
Personal protective equipment for handling Apadh
Essential Safety and Handling Guide for Apadh
Disclaimer: The substance "this compound" is not a recognized chemical compound in publicly available safety literature. The following information is provided as a comprehensive template for handling a hypothetical, hazardous substance. Researchers, scientists, and drug development professionals must replace the placeholder data with verified information from a specific Safety Data Sheet (SDS) for the actual compound being used.
This guide provides essential safety protocols, operational plans, and disposal procedures for handling "this compound," a potent, hypothetical compound requiring stringent safety measures.
Personal Protective Equipment (PPE)
The last line of defense against chemical exposure is appropriate PPE.[1][2] The selection of PPE is based on a thorough risk assessment of the specific tasks being performed.[3] For handling this compound, the following multi-layered PPE is mandatory:
-
Primary Protection (Required for all handling):
-
Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is required.[4] Gloves should be inspected for tears or punctures before use and changed immediately if contaminated or compromised.[3] The outer gloves should be removed and disposed of in the designated hazardous waste container upon leaving the immediate work area.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn to protect against splashes and aerosols.[2] Standard safety glasses are not sufficient.[3]
-
Lab Coat: A dedicated, buttoned lab coat with tight-fitting cuffs is required.
-
-
Secondary Protection (Required for handling powders or volatile solutions):
The proper sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[3][5]
Operational Plan
Safe handling of this compound requires adherence to a strict operational plan within a designated and controlled area.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary safety equipment, including the chemical spill kit and emergency shower/eyewash station, is accessible and functional.
-
Prepare all necessary equipment and reagents before handling this compound.
-
-
Handling:
-
All handling of powdered this compound or volatile solutions must be conducted within a certified chemical fume hood.
-
Use dedicated glassware and equipment for this compound.
-
When weighing powdered this compound, use an anti-static weighing dish.
-
When preparing solutions, add this compound slowly to the solvent to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate and validated decontamination solution.
-
Properly label and store all this compound-containing solutions.
-
Dispose of all contaminated waste in designated, clearly labeled hazardous waste containers.[6]
-
Disposal Plan
All this compound-contaminated waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste:
-
Contaminated gloves, weigh boats, and other disposable materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous and solvent-based this compound waste streams must be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not mix incompatible waste streams.[7]
-
-
Sharps:
-
Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
All hazardous waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards.
Quantitative Data Summary
The following table summarizes the hypothetical hazardous properties of this compound. This data is for illustrative purposes only and must be replaced with actual data from a verified Safety Data Sheet (SDS).[8][9][10]
| Property | Value | Hazard Classification |
| LD50 (Oral, Rat) | 5 mg/kg | High Acute Toxicity |
| Permissible Exposure Limit (PEL) | 0.1 mg/m³ (8-hour TWA) | Serious Inhalation Hazard |
| Flash Point | 120°C | Combustible Liquid |
| Reactivity | Highly reactive with strong oxidizing agents | Reactivity Hazard |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Pre-Donning PPE: Before entering the designated handling area, don a lab coat, and safety goggles.
-
Fume Hood Preparation:
-
Turn on the fume hood and ensure proper airflow.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment: vial of powdered this compound, appropriate volume of DMSO, vortex mixer, and pipettes.
-
-
Donning Additional PPE: Don inner and outer nitrile gloves and an N95 respirator.
-
Weighing and Dissolving:
-
Carefully weigh the required amount of powdered this compound in a tared vial inside the fume hood.
-
Using a dedicated pipette, add the calculated volume of DMSO to the vial.
-
Securely cap the vial and vortex until the this compound is completely dissolved.
-
-
Labeling and Storage:
-
Clearly label the vial with "this compound," the concentration (10 mM), the solvent (DMSO), the date, and your initials.
-
Store the stock solution according to the recommendations in the SDS (e.g., at -20°C, protected from light).
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces and equipment with the appropriate decontamination solution.
-
Dispose of all contaminated materials (e.g., pipette tips, weigh boat, absorbent paper, outer gloves) in the designated hazardous waste container.
-
-
Doffing PPE: Remove PPE in the correct order to avoid contamination, and wash hands thoroughly.
Visualizations
The following diagrams illustrate the experimental workflow and a logical decision-making process for handling an this compound-related incident.
Caption: Experimental workflow for preparing an this compound stock solution.
Caption: Decision-making process for an this compound chemical spill.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
